(2-Amino-5-chlorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKBZWDZDVOIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343027 | |
| Record name | 2-Amino-5-chlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37585-25-4 | |
| Record name | 2-Amino-5-chlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Amino-5-chlorophenyl)methanol (CAS: 37585-25-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of (2-Amino-5-chlorophenyl)methanol. This compound, also known as 2-Amino-5-chlorobenzyl alcohol, is a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Core Properties
This compound is a light-yellow to yellow crystalline solid.[1] Its core chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory use.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 37585-25-4 | N/A |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.6 g/mol | [2] |
| Melting Point | 107-109 °C | [3] |
| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.341 g/cm³ | |
| Flash Point | 147.8 °C | |
| pKa | 13.94 ± 0.10 (Predicted) | |
| Appearance | Light-yellow to yellow powder or crystals | [1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data not explicitly detailed in search results. General sample preparation involves dissolving 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). |
| ¹³C NMR | Spectral data not explicitly detailed in search results. General sample preparation involves dissolving 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent. |
| Mass Spectrometry | Data not explicitly detailed in search results. General sample preparation involves dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by dilution. |
| Infrared (IR) | Data not explicitly detailed in search results. Solid samples are typically prepared using the KBr pellet method. |
Experimental Protocols
Detailed experimental protocols for determining the physical and spectroscopic properties of organic compounds are provided below. These are general procedures that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.
Procedure:
-
A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule.
¹H and ¹³C NMR Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.5-0.7 mL of a deuterated solvent is typically used.
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation for Electrospray Ionization (ESI):
-
Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of about 1 mg/mL.
-
Further dilute the sample to a final concentration suitable for the instrument, typically in the µg/mL to ng/mL range.
-
The sample solution is then introduced into the mass spectrometer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For solid samples like this compound, the KBr pellet method is common.
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then compressed in a die under high pressure to form a transparent pellet.
-
The pellet is placed in the sample holder of the IR spectrometer for analysis.[2][3]
Synthetic Applications in Drug Development
This compound is a precursor to 2-amino-5-chlorobenzophenone, a key starting material in the synthesis of several benzodiazepines, a class of psychoactive drugs.[1] The following workflow illustrates the synthesis of Diazepam, a widely used benzodiazepine, from 2-amino-5-chlorobenzophenone.
Caption: Synthetic pathway from this compound to Diazepam.
Safety Information
This compound is associated with several hazards and requires careful handling in a laboratory setting.
GHS Hazard Statements
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its effective and safe use in research and development.
References
(2-Amino-5-chlorophenyl)methanol chemical structure and IUPAC name
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Amino-5-chlorophenyl)methanol, including its chemical identity, physicochemical properties, and its relationship to key synthetic pathways in medicinal chemistry.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound featuring a benzene ring substituted with a hydroxymethyl group, an amino group, and a chlorine atom.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 37585-25-4 | [1] |
| Molecular Formula | C₇H₈ClNO | [3] |
| Molecular Weight | 157.6 g/mol | [1][4] |
| Melting Point | 107-109 °C | [1] |
| Boiling Point | 320.7 ± 27.0 °C (at 760 mmHg) | [1] |
| Physical Form | Light-yellow to yellow powder or crystals | |
| Purity | Typically ≥97% | [1] |
| InChI Key | CLKBZWDZDVOIGJ-UHFFFAOYSA-N | [1] |
| Storage Conditions | Room temperature or 4°C, protect from light | [1] |
Experimental Protocols: Synthesis of a Key Precursor
This compound is structurally related to 2-amino-5-chlorobenzophenone, a critical intermediate in the synthesis of several benzodiazepines[5]. The following protocol details a common method for synthesizing this precursor from 5-chloro-3-phenylanthranil.
Objective: To synthesize 2-amino-5-chlorobenzophenone via the reduction of 5-chloro-3-phenylanthranil.
Materials:
-
5-chloro-3-phenylanthranil
-
Ethanol (50 mL)
-
Iron powder (4.8 g)
-
Sulfuric acid (6 mol/L)
-
Sodium hydroxide (NaOH) solution
-
Activated carbon (0.2 g)
-
Three-necked flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Methodology:
-
Initial Setup: In a 50 mL three-necked flask equipped with a reflux condenser, add 10.0 g of 5-chloro-3-phenylanthranil, 50 mL of ethanol, and 4.8 g of iron powder.
-
Initial Reflux: Heat the mixture to reflux and maintain for 0.5 hours.
-
Acidification: Slowly add 1 mL of 6 mol/L sulfuric acid dropwise to the refluxing mixture.
-
Reaction: Continue to reflux the reaction mixture for an additional 1 hour after the sulfuric acid addition is complete.
-
Neutralization: After the reaction period, cool the mixture and carefully add NaOH solution to adjust the pH to approximately 8.
-
Decolorization: Cool the solution to 50°C and add 0.2 g of activated carbon. Reflux the mixture for another 0.5 hours.
-
Isolation and Purification: Perform a hot filtration of the mixture into a crystallization flask. Allow the filtrate to cool, promoting crystallization.
-
Final Product: Wash the resulting crystals with ethanol and dry them to obtain the final product, 2-amino-5-chlorobenzophenone. The expected yield is approximately 95.1%, with a melting point of 96.3-98.2°C[6].
Visualization of a Relevant Synthetic Pathway
The precursor, 2-amino-5-chlorobenzophenone, is fundamental for producing pharmaceuticals like chlordiazepoxide. The following workflow diagram illustrates this multi-step synthesis.
Caption: Synthesis pathway of Chlordiazepoxide from 2-Amino-5-chlorobenzophenone[5].
References
- 1. This compound | 37585-25-4 [sigmaaldrich.com]
- 2. This compound | 37585-25-4 [sigmaaldrich.com]
- 3. 37585-25-4|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on (2-Amino-5-chlorophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical data for (2-Amino-5-chlorophenyl)methanol, a key reagent and intermediate in various chemical syntheses.
Core Data Summary
The fundamental molecular properties of this compound have been collated from verified sources and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Identifier | Value |
| Molecular Formula | C₇H₈ClNO[1] |
| Molecular Weight | 157.60 g/mol [1][2][3] |
| CAS Number | 37585-25-4[1][2][3] |
| Melting Point | 107-109°C |
Logical Relationships
The following diagram illustrates the relationship between the compound's name and its fundamental molecular identifiers.
References
An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of (2-Amino-5-chlorophenyl)methanol, a key intermediate in various synthetic pathways. The document details the methodologies for the determination of these physical constants and presents a logical workflow for the characterization of such chemical entities.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental to the characterization and quality control of chemical compounds. These properties provide insights into the purity and identity of a substance.
| Property | Value | Conditions |
| Melting Point | 107-109 °C | Not specified |
| Boiling Point | 320.7 ± 27.0 °C | at 760 mmHg |
Table 1: Physicochemical Properties of this compound.[1]
Experimental Protocols for Physical Property Determination
Melting Point Determination: Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[2] This is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[3]
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.[4][5]
-
Capillary Tube Loading: A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of a few millimeters.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, containing a heat-transfer fluid like mineral oil.[3][4]
-
Heating and Observation: The apparatus is heated slowly and steadily.[6] The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3][5]
Boiling Point Determination: Distillation Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7][8]
Procedure:
-
Apparatus Setup: A distillation apparatus is assembled, typically consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer, and a receiving flask.[7][9]
-
Heating: The distillation flask is heated to bring the liquid to a boil.[9]
-
Temperature Measurement: The thermometer bulb is positioned in the vapor phase, just below the side arm of the distillation flask leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[7]
-
Data Recording: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid.[7] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[7][9]
Logical Workflow and Characterization
The synthesis and characterization of a chemical compound like this compound follows a structured workflow to ensure the identity and purity of the final product.
Following successful synthesis and purification, a comprehensive characterization is performed to confirm the structure and purity of the compound.
References
- 1. This compound | 37585-25-4 [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phillysim.org [phillysim.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Solubility Profile of (2-Amino-5-chlorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Amino-5-chlorophenyl)methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and expected solubility trends based on the compound's chemical structure.
Introduction
This compound is a substituted aromatic amino alcohol. Its chemical structure, featuring both a hydrophilic amino and hydroxyl group, alongside a lipophilic chlorophenyl ring, suggests a varied solubility profile that is critical for its application in research and drug development. Understanding its solubility in different solvents is paramount for purification, formulation, and various analytical procedures.
Predicted Solubility Profile
Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of the polar amino and alcohol functional groups would suggest some solubility in polar solvents, while the chlorinated benzene ring indicates likely solubility in certain organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low to Moderate | The amino and hydroxyl groups can form hydrogen bonds, but the aromatic ring limits high solubility. |
| Alcohols (Methanol, Ethanol) | Moderate to High | The alkyl chains can interact with the phenyl ring, while the hydroxyl group is similar to the solute. |
| Polar Aprotic | ||
| DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. |
| Acetone, Acetonitrile | Moderate | These solvents have dipoles that can interact with the polar groups of the solute. |
| Nonpolar | ||
| Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Dichloromethane | Moderate | The polarity of dichloromethane is sufficient to interact with the chlorophenyl ring. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed/cooled syringe to match the bath temperature.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method to separate and quantify the compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula, accounting for the dilution factor: S = Concentrated_Sample × Dilution_Factor
-
Data Presentation
All quantitative solubility data should be recorded in a structured table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| [e.g., Water] | Data | Data |
| [e.g., Ethanol] | Data | Data |
| [e.g., Acetone] | Data | Data |
| [e.g., DMSO] | Data | Data |
| [e.g., Dichloromethane] | Data | Data |
| [e.g., Toluene] | Data | Data |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive solvent screening study for this compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine and understand its solubility profile. The predicted qualitative solubility, in conjunction with the detailed experimental protocol, offers a solid foundation for any research or development activities involving this compound. The provided workflow diagram further aids in the systematic approach to solvent selection for various applications.
Spectroscopic Profile of (2-Amino-5-chlorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Amino-5-chlorophenyl)methanol (also known as 2-amino-5-chlorobenzyl alcohol), a valuable building block in synthetic organic chemistry and drug discovery. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and detailed, generalized experimental protocols for obtaining such data. The information is intended to assist researchers in the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with experimental data for structurally related compounds that inform these predictions.
Predicted ¹H NMR Data for this compound
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2 - 7.4 | m | 2 | Ar-H |
| ~6.7 - 6.9 | m | 1 | Ar-H |
| ~4.6 | s | 2 | -CH₂OH |
| ~4.5 | br s | 2 | -NH₂ |
| ~2.5 | br s | 1 | -OH |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental ¹H NMR Data for Analogous Compounds
Table 2: Experimental ¹H NMR Data for 2-Aminobenzyl alcohol
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.08 | m | 1 | Ar-H |
| 7.00 | m | 1 | Ar-H |
| 6.68 | m | 1 | Ar-H |
| 6.65 | m | 1 | Ar-H |
| 4.537 | s | 2 | -CH₂OH |
| 3.52 | br s | 2 | -NH₂ |
Solvent not specified in the source.[1]
Table 3: Experimental ¹H NMR Data for 2-Chlorobenzyl alcohol
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.50 | d, J=7.4 Hz | 1 | Ar-H |
| 7.38 | d, J=7.8 Hz | 1 | Ar-H |
| 7.32 - 7.21 | m | 2 | Ar-H |
| 4.79 | s | 2 | -CH₂OH |
| 2.27 | s | 1 | -OH |
Solvent: CDCl₃.
Predicted ¹³C NMR Data for this compound
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (C-NH₂) |
| ~130 | Ar-C (C-Cl) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~118 | Ar-C (C-CH₂OH) |
| ~116 | Ar-CH |
| ~64 | -CH₂OH |
Predicted in CDCl₃. Chemical shifts are referenced to the solvent peak.
Experimental ¹³C NMR Data for Analogous Compounds
Table 5: Experimental ¹³C NMR Data for 2-Aminobenzyl alcohol
| Chemical Shift (δ, ppm) | Assignment |
| 145.8 | Ar-C (C-NH₂) |
| 128.8 | Ar-CH |
| 128.5 | Ar-CH |
| 128.3 | Ar-C (C-CH₂OH) |
| 118.9 | Ar-CH |
| 116.2 | Ar-CH |
| 64.8 | -CH₂OH |
Solvent not specified in the source.
Table 6: Experimental ¹³C NMR Data for 2-Chlorobenzyl alcohol
| Chemical Shift (δ, ppm) | Assignment |
| 138.18 | Ar-C (C-CH₂OH) |
| 132.72 | Ar-C (C-Cl) |
| 129.35 | Ar-CH |
| 128.83 | Ar-CH |
| 128.73 | Ar-CH |
| 127.03 | Ar-CH |
| 62.80 | -CH₂OH |
Solvent: CDCl₃.
Experimental Protocol for NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented below, along with experimental data for a related compound.
Predicted IR Data for this compound
Table 7: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1620 - 1580 | Medium to Strong | C=C aromatic ring stretch, N-H bend |
| 1500 - 1400 | Medium | C=C aromatic ring stretch |
| 1300 - 1200 | Medium | C-N stretch |
| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |
| 850 - 800 | Strong | C-H out-of-plane bend (substituted benzene) |
| 800 - 700 | Strong | C-Cl stretch |
Experimental IR Data for an Analogous Compound
Table 8: Experimental IR Data for 2-Aminobenzyl alcohol
| Wavenumber (cm⁻¹) | Assignment |
| ~3370, ~3280 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2870 | Aliphatic C-H stretch |
| ~1610 | N-H bend |
| ~1490, ~1460 | Aromatic C=C stretch |
| ~1010 | C-O stretch |
| ~750 | C-H out-of-plane bend |
Data from NIST Chemistry WebBook.
Experimental Protocol for FT-IR Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Predicted Mass Spectrometry Data for this compound
Table 9: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 157/159 | High | [M]⁺ (Molecular ion) with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes |
| 140/142 | Medium | [M-OH]⁺ |
| 128/130 | Medium | [M-CH₂OH]⁺ |
| 122 | High | [M-Cl]⁺ |
| 92 | Medium | [M-Cl-CH₂O]⁺ |
Experimental Mass Spectrometry Data for an Analogous Compound
Table 10: Experimental Mass Spectrometry Data for 2-Aminobenzyl alcohol
| m/z | Assignment |
| 123 | [M]⁺ (Molecular ion) |
| 106 | [M-OH]⁺ |
| 94 | [M-CH₂OH]⁺ |
Data from NIST Chemistry WebBook.
Experimental Protocol for Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, often by electron impact (EI). For LC-MS, the sample is ionized from the liquid phase, commonly using electrospray ionization (ESI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on their own samples and compare it with the predicted values and data from analogous compounds presented herein.
References
A Comprehensive Technical Guide to the Safe Handling of (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data, handling procedures, and emergency protocols for (2-Amino-5-chlorophenyl)methanol (CAS No: 37585-25-4). The information is compiled from safety data sheets and chemical databases to ensure a comprehensive understanding for professionals in research and drug development.
Chemical Identification and Physical Properties
This compound is a chemical intermediate commonly used in organic synthesis. It is essential to be aware of its physical characteristics to handle it appropriately in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 37585-25-4 | |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.6 g/mol | |
| Appearance | Light-yellow to yellow powder or crystals | [1] |
| Melting Point | 107-109 °C | |
| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg | |
| Purity | Typically ≥97% |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Note: Data sourced from multiple suppliers.
Experimental Protocols for Safe Handling
Adherence to strict laboratory protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear compatible chemical-resistant gloves. The specific glove material should be chosen based on the breakthrough time for the solvent being used. A lab coat or other protective clothing is also required to prevent skin exposure.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.
3.2. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
A safety shower and eyewash station must be readily available in the immediate work area.
3.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust. Prevent the formation of dust during handling.[2] Use non-sparking tools. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C and protection from light. Always refer to the supplier-specific storage recommendations. The compound is incompatible with strong acids and oxidizing agents.[2]
3.4. Spill and Disposal Procedures
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2] Ventilate the affected area thoroughly.
-
Disposal: Waste disposal methods must be in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[2]
First Aid Measures
The following diagram outlines the immediate first aid steps to be taken in case of exposure.
Caption: First aid response workflow for different exposure routes.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] The available hazard statements indicate acute oral toxicity, skin and eye irritation, and respiratory irritation. No information is available regarding mutagenic, reproductive, or developmental effects.[2] As with any chemical with incomplete toxicological data, it should be handled with the utmost care, assuming it is potentially harmful through all routes of exposure.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
References
An In-depth Technical Guide to the Potential Hazards and GHS Classification of (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential hazards associated with (2-Amino-5-chlorophenyl)methanol, based on its Globally Harmonized System (GHS) classification. This document is intended to inform researchers, scientists, and professionals in drug development about the safety precautions and handling requirements for this chemical. Due to the limited availability of public quantitative toxicological data, this guide also outlines the standard experimental protocols that are likely used to determine such hazard classifications.
GHS Classification and Hazard Summary
This compound has been classified under the GHS with the following hazards. This classification necessitates specific precautionary measures in handling and storage to ensure laboratory safety.
Table 1: GHS Hazard Classification Summary for this compound
| GHS Element | Information |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Quantitative Toxicological Data
A thorough search of publicly available databases and safety data sheets did not yield specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or specific irritation scores. The GHS classification is likely based on data from proprietary studies or read-across from structurally similar compounds.
Table 2: Quantitative Toxicological Data
| Toxicological Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | Not publicly available | - | - | - |
| Skin Irritation Score | Not publicly available | - | - | - |
| Eye Irritation Score | Not publicly available | - | - | - |
Experimental Protocols for Hazard Determination
The following sections detail the standardized experimental protocols, based on OECD (Organisation for Economic Co-operation and Development) guidelines, that are used to assess the hazards identified for this compound.
This method is used to determine the acute oral toxicity of a substance and is a stepwise procedure using a limited number of animals.[1][2][3][4][5]
-
Principle: A single dose of the substance is administered orally to a group of animals. Observations of effects and mortality are made. The procedure is sequential, with the results from one step determining the dosing for the next. The method allows for classification of the substance into one of the GHS categories for acute oral toxicity.[1][2]
-
Test Animals: Typically, rats of a single sex (usually females) are used.[1]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Initially, a small group of animals (e.g., 3) is dosed.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
The outcome (number of animals surviving or dying) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
The process continues until the toxicity category is determined.
-
-
Endpoint: The primary endpoint is mortality, which allows for the assignment of a GHS hazard category. The H302 "Harmful if swallowed" classification suggests an LD50 value in the range of 300 to 2000 mg/kg body weight.
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6][7][8][9][10]
-
Principle: The test substance is applied to a small area of the skin of an experimental animal. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[10]
-
Test Animals: Albino rabbits are the preferred species.[7]
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A measured amount of the test substance (typically 0.5 g or 0.5 mL) is applied to the skin under a gauze patch.
-
The patch is left in place for a specified exposure period, usually 4 hours.[10]
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]
-
The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).
-
-
Endpoint: The mean scores for erythema and edema are calculated. A substance is classified as a skin irritant (H315) if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.
This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[11][12][13][14][15]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are then examined for signs of irritation or damage.[11][12]
-
Procedure:
-
A measured amount of the substance (e.g., 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye.[11]
-
The eyelids are held together for a short period to prevent loss of the substance.
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14]
-
Lesions are scored according to a standardized scale.
-
-
Endpoint: A substance is classified as causing serious eye irritation (H319) if it produces, in at least 2 of 3 tested animals, a positive response of: corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival chemosis (swelling) ≥ 2, and which are fully reversible within 21 days of observation.
There is no single, universally accepted in vivo guideline for respiratory tract irritation equivalent to those for skin and eye irritation. The classification "May cause respiratory irritation" (H335) is often based on a combination of factors, including:
-
Acute Inhalation Toxicity Studies (e.g., OECD Guideline 436): These studies primarily assess lethality but also record clinical signs of toxicity, which can include signs of respiratory distress such as labored breathing, nasal discharge, or gasping.[16][17][18]
-
Structure-Activity Relationships (SAR): If the chemical is structurally similar to other known respiratory irritants.
-
Human experience or other specific animal studies.
The general principle of an acute inhalation study involves exposing animals to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (e.g., 4 hours) and observing for signs of toxicity and mortality.[17]
Visualizations
The following diagrams illustrate the GHS labeling elements and a general workflow for chemical hazard identification.
Caption: GHS Label Elements for this compound.
Caption: General Workflow for Chemical Hazard Identification and GHS Classification.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. m.youtube.com [m.youtube.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. In vitro prediction of clinical signs of respiratory toxicity in rats following inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and History of (2-Amino-5-chlorophenyl)methanol
(2-Amino-5-chlorophenyl)methanol , a seemingly unassuming molecule, holds a significant place in the annals of medicinal chemistry. While not a therapeutic agent itself, its emergence is intrinsically linked to the development of one of the most transformative classes of psychoactive drugs: the benzodiazepines. This technical guide delves into the discovery, history, and synthetic pathways of this crucial chemical intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and applications.
The story of this compound is fundamentally intertwined with the pioneering work of Dr. Leo Sternbach at Hoffmann-La Roche in the 1950s. His accidental discovery of chlordiazepoxide in 1955, the first benzodiazepine, sparked a revolution in the treatment of anxiety and insomnia.[1][2] This breakthrough led to an intensive investigation into the synthesis of related compounds, creating a demand for a variety of novel chemical building blocks. It is within this flurry of research that this compound likely first emerged as a valuable precursor.
While a singular, celebrated "discovery" of this specific alcohol is not prominently documented, its synthesis would have been a logical step in the exploration of a class of compounds known as 2-aminobenzophenones, which were key to the creation of the benzodiazepine structure.[3] The reduction of the carbonyl group in compounds like 2-amino-5-chlorobenzophenone would yield the corresponding phenylmethanol derivative, providing a different reactive handle for further chemical elaboration in the quest for new and improved therapeutic agents.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | |
| Melting Point | 108 °C | |
| Appearance | Light-yellow to yellow powder or crystals | |
| CAS Number | 37585-25-4 | [4] |
| IUPAC Name | This compound |
Synthetic Pathways
The synthesis of this compound can be achieved through several strategic routes, primarily involving the reduction of a more oxidized precursor. The most plausible and historically relevant methods are the reduction of 2-amino-5-chlorobenzaldehyde or a derivative of 2-amino-5-chlorobenzoic acid.
Route 1: Reduction of 2-Amino-5-chlorobenzaldehyde
A straightforward and efficient method for the preparation of this compound is the reduction of the corresponding aldehyde, 2-amino-5-chlorobenzaldehyde. This transformation can be accomplished using a variety of reducing agents.
Route 2: Reduction of a 2-Amino-5-chlorobenzoic Acid Derivative
Alternatively, this compound can be synthesized from 2-amino-5-chlorobenzoic acid. This typically involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an ester, which is then reduced to the alcohol. Catalytic hydrogenation is a common method for the reduction of esters.[5][6]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from established chemical literature for similar transformations.
Protocol 1: Synthesis via Reduction of 2-Amino-5-chlorobenzaldehyde
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Protocol 2: Synthesis via Reduction of Methyl 2-Amino-5-chlorobenzoate
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
Lithium aluminum hydride (LiAlH₄) or a suitable catalytic hydrogenation setup (e.g., H₂ gas, Pd/C catalyst)
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)
-
Deionized water
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware for anhydrous reactions or hydrogenation
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve methyl 2-amino-5-chlorobenzoate (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization as described in Protocol 1.
Logical Workflow of Synthesis and Application
The synthesis of this compound is a key step in the broader context of producing pharmacologically active molecules. The following diagram illustrates the logical flow from starting materials to the final application in drug discovery.
References
- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. 2-amino-5-chlorobenzyl alcohol [stenutz.eu]
- 5. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration [ouci.dntb.gov.ua]
The Versatile Intermediate: A Technical Guide to (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-5-chlorophenyl)methanol is a crucial chemical intermediate, playing a significant role in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a precursor in the formation of valuable molecular scaffolds.
Chemical and Physical Properties
This compound, with the CAS number 37585-25-4, is a substituted aromatic alcohol. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 37585-25-4 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Light-yellow to yellow powder or crystals |
| Melting Point | 107-109 °C |
| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg |
| Purity | Typically ≥97% |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-amino-5-chlorobenzaldehyde. This transformation can be efficiently achieved using common reducing agents.
Experimental Protocol: Reduction of 2-amino-5-chlorobenzaldehyde with Sodium Borohydride
This protocol outlines a general procedure for the reduction of an aromatic aldehyde to its corresponding alcohol using sodium borohydride (NaBH₄) in a solution of tetrahydrofuran (THF) and water.[1]
Materials:
-
2-amino-5-chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 mmol of 2-amino-5-chlorobenzaldehyde in a mixture of 3 mL of THF and 0.3 mL of water.
-
To this solution, add 1 mmol of sodium borohydride.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 5 mL of water to the reaction mixture and stir for an additional minute.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
While a specific yield for the synthesis of this compound was not found in the immediate search results, reductions of this type typically proceed with high yields, often exceeding 90%.
Role as a Chemical Intermediate in Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most significant applications is in the preparation of quinazolines, a class of compounds with a broad spectrum of biological activities.
The general synthetic strategy involves the reaction of a (2-aminophenyl)methanol derivative with an aldehyde or a related compound. This reaction typically proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring system.
Experimental Workflow: Synthesis of 2-Substituted Quinazolines
The following diagram illustrates a generalized workflow for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols.
Caption: Generalized workflow for the synthesis of 2-substituted quinazolines.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol describes an efficient copper-catalyzed cascade reaction for the synthesis of a wide range of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes.[2]
Materials:
-
This compound
-
Substituted aldehyde
-
Copper(I) chloride (CuCl)
-
Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel, add this compound, the desired aldehyde, a catalytic amount of CuCl, cerium nitrate hexahydrate, and ammonium chloride in a suitable solvent such as toluene.
-
The reaction mixture is typically heated at an elevated temperature (e.g., 80-120 °C) and stirred for a specified period (e.g., 12-24 hours).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard work-up procedure, which may involve extraction with an organic solvent and washing with water and brine.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-6-chloroquinazoline.
Quantitative Data:
This methodology has been reported to produce a wide range of 2-substituted quinazolines in good yields.
Logical Relationship in Synthesis
The relationship between the starting materials, the intermediate, and the final product in the synthesis of benzodiazepines, which are structurally related to quinazolines and often synthesized from similar precursors, can be visualized as follows. Although this compound is not the direct precursor to benzodiazepines, its corresponding benzophenone is. The diagram illustrates the importance of the aminobenzoyl scaffold.
Caption: Precursor relationship in benzodiazepine synthesis.
Conclusion
This compound is a versatile and valuable chemical intermediate. Its synthesis from readily available precursors and its utility in the construction of complex heterocyclic molecules, such as quinazolines, underscore its importance in synthetic organic chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these fields. Further exploration of its reactivity and applications is likely to lead to the development of novel and efficient synthetic methodologies for a wide range of biologically active compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzodiazepines from (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines are a cornerstone class of psychoactive drugs widely utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis of the 1,4-benzodiazepine core is a significant focus in medicinal chemistry and pharmaceutical development. This document provides detailed protocols for a two-step synthesis of a key benzodiazepine intermediate, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam), starting from (2-Amino-5-chlorophenyl)methanol.
The synthesis commences with the selective oxidation of the benzylic alcohol in this compound to the corresponding ketone, yielding 2-amino-5-chlorobenzophenone. This intermediate is then subjected to acylation followed by an ammonia-mediated cyclization to form the characteristic seven-membered diazepine ring.
Data Presentation
The following tables summarize the key quantitative data for the two primary stages of the synthesis.
Table 1: Oxidation of this compound
| Step | Starting Material | Reagent | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |
| 1 | This compound | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | 12-24 hours | Room Temperature | 2-amino-5-chlorobenzophenone | ~85-95 |
Table 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |
| 2a | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 3-4 hours | 5-10, then RT | 2-chloroacetamido-5-chlorobenzophenone | ~97 |
| 2b | 2-chloroacetamido-5-chlorobenzophenone | Methanolic Ammonia | Methanol | 24 hours | Reflux | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | ~81 |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-amino-5-chlorobenzophenone
This protocol describes the selective oxidation of the benzylic alcohol using activated manganese dioxide. Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[1][2][3]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite or diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add activated manganese dioxide (5-10 equivalents by weight).
-
Stir the resulting suspension at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake with additional DCM.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-chlorobenzophenone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)
This two-step protocol involves the acylation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by cyclization with ammonia.[4][5]
Step 2a: Synthesis of 2-chloroacetamido-5-chlorobenzophenone
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene, anhydrous
-
Ice bath
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (2.31 g, 0.01 mol) in anhydrous toluene (20 mL) in a round-bottom flask.[5]
-
Cool the solution to 5–10 °C using an ice bath.[5]
-
Slowly add a solution of chloroacetyl chloride (0.85 mL, 0.011 mol) in toluene (2 mL) dropwise to the cooled solution with continuous stirring.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-chloroacetamido-5-chlorobenzophenone.[5] This intermediate can be used in the next step without further purification or can be purified by stirring with ethanol.[5]
Step 2b: Cyclization to 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Materials:
-
2-chloroacetamido-5-chlorobenzophenone
-
Methanol
-
Ammonia gas or a solution of ammonia in methanol
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Suspend the crude 2-chloroacetamido-5-chlorobenzophenone (1.0 mol equivalent) in methanol.
-
Saturate the methanolic suspension with ammonia gas at room temperature.
-
Heat the mixture to reflux while continuously bubbling a steady stream of ammonia through the solution.
-
Continue refluxing for approximately 24 hours.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Stop the ammonia flow and cool the reaction mixture to room temperature.
-
The product will precipitate as a crystal slurry.
-
Filter the crystals, wash with cold methanol, followed by hot water, and then dry to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Visualizations
Caption: Overall reaction scheme for the synthesis of Nordazepam.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Reduction of 2-amino-5-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 2-amino-5-chlorobenzophenone to (2-amino-5-chlorophenyl)(phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus of this application note is a robust and widely used method utilizing sodium borohydride. A comparative overview with the catalytic transfer hydrogenation method is also presented.
Chemical Transformation
The reduction of the ketone functional group in 2-amino-5-chlorobenzophenone yields the corresponding secondary alcohol, (2-amino-5-chlorophenyl)(phenyl)methanol.
Reduction of 2-amino-5-chlorobenzophenone.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative data for two common methods for the reduction of 2-amino-5-chlorobenzophenone.
| Parameter | Sodium Borohydride Reduction | Catalytic Transfer Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Ammonium Formate / Formic Acid |
| Catalyst | None | Palladium on Carbon (Pd/C) |
| Solvent | Ethanol / Methanol | Methanol / Ethanol |
| Temperature | 0 - 70 °C | Room Temperature to Reflux |
| Reaction Time | 1 - 4 hours | 1 - 6 hours |
| Reported Yield | ~76%[1] | Data not available |
| Purity | High, after recrystallization | Data not available |
| Work-up Procedure | Acid/Water Quench, Extraction | Filtration, Extraction |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 2-amino-5-chlorobenzophenone
This protocol details a standard laboratory procedure for the reduction of 2-amino-5-chlorobenzophenone using sodium borohydride in ethanol.
Materials:
-
2-amino-5-chlorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).
-
Cooling: Cool the resulting solution in an ice bath to 0-5 °C with stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas may be evolved.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude (2-amino-5-chlorophenyl)(phenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Mandatory Visualizations
Signaling Pathway of Ketone Reduction
The following diagram illustrates the general mechanism of ketone reduction by sodium borohydride.
Mechanism of Ketone Reduction.
Experimental Workflow for Sodium Borohydride Reduction
The diagram below outlines the key steps in the experimental protocol for the reduction of 2-amino-5-chlorobenzophenone.
Sodium Borohydride Reduction Workflow.
References
Applications of (2-Amino-5-chlorophenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
(2-Amino-5-chlorophenyl)methanol is a valuable and versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive aminomethyl group and a substituted phenyl ring, make it an ideal starting material for the construction of privileged scaffolds such as quinazolines and quinazolinones. These heterocyclic systems are renowned for their diverse and potent biological activities, including anti-inflammatory, central nervous system (CNS) depressant, and muscle relaxant effects. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their research.
Synthetic Applications: A Gateway to Bioactive Heterocycles
The primary application of this compound in medicinal chemistry is its use as a synthon for the preparation of quinazoline and quinazolinone derivatives. These scaffolds are present in numerous clinically used drugs and biologically active molecules.
A particularly efficient method for the synthesis of 2-substituted quinazolines involves the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. This approach is valued for its broad substrate scope and good functional group tolerance, offering a practical route to a diverse library of quinazoline derivatives.[1]
Signaling Pathway of Quinazoline-based EGFR Inhibitors
Many quinazoline derivatives exhibit their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.
Biological Activities of Derivatives
Derivatives synthesized from precursors like this compound have shown significant promise in various therapeutic areas. While direct biological data for compounds synthesized from this specific methanol is not extensively published, valuable insights can be drawn from the closely related and synthetically accessible 2-amino-5-chlorobenzophenone . Derivatives of this benzophenone have been evaluated for their skeletal muscle relaxant properties.
Quantitative Data: Skeletal Muscle Relaxant Activity
The skeletal muscle relaxant activity of a series of 2-amino-5-chlorobenzophenone derivatives was assessed using the rotarod test in mice. The data is presented as the percentage decrease in motor coordination, indicating muscle relaxant effects.
| Compound ID | Structure (R group on the amine) | Dose (mg/kg) | % Decrease in Motor Coordination (at 60 min) |
| 3a | -H | 20 | 45.2 ± 2.1 |
| 3b | -CH₃ | 20 | 55.8 ± 1.9 |
| 3c | -C₂H₅ | 20 | 52.1 ± 2.5 |
| 3e | -o-tolyl | 20 | 65.3 ± 2.3 |
| Diazepam | Standard | 5 | 70.5 ± 1.8 |
| Data adapted from studies on 2-amino-5-chlorobenzophenone derivatives, which can be synthesized from this compound via oxidation.[2][3] |
Experimental Protocols
Synthesis Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol describes a general and efficient method for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and various aldehydes.[1]
Materials:
-
This compound
-
Substituted aldehyde
-
Copper(I) iodide (CuI)
-
Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Solvent (e.g., DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the substituted aldehyde (1.2 mmol), CuI (10 mol%), and cerium nitrate hexahydrate (10 mol%).
-
Add ammonium chloride (2.0 mmol) to the mixture.
-
Add the solvent (e.g., DMSO, 3 mL) to the vessel.
-
Flush the reaction vessel with an inert gas (N₂ or Ar) and seal it.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted 6-chloroquinazoline.
Biological Assay Protocol: In Vivo Skeletal Muscle Relaxant Activity (Rotarod Test)
This protocol is for evaluating the skeletal muscle relaxant activity of synthesized compounds in mice.[2][3]
Animals:
-
Swiss albino mice (20-25 g)
Apparatus:
-
Rotarod apparatus
Procedure:
-
Train the mice to remain on the rotating rod (e.g., 25 rpm) for a set period (e.g., 5 minutes).
-
Select the trained mice for the experiment and divide them into groups (control, standard, and test groups).
-
Administer the vehicle (e.g., 1% Tween 80 in saline) to the control group.
-
Administer a standard muscle relaxant drug (e.g., Diazepam, 5 mg/kg, i.p.) to the standard group.
-
Administer the test compounds at a specific dose (e.g., 20 mg/kg, i.p.) to the test groups.
-
After a set time (e.g., 30, 60, 90, and 120 minutes) post-administration, place each mouse on the rotating rod.
-
Record the time each mouse remains on the rod. The inability to stay on the rod for a predetermined cut-off time (e.g., 2 minutes) is considered as a positive result for muscle relaxation.
-
Calculate the percentage of animals in each group that fall off the rod and the percentage decrease in motor coordination.
Biological Assay Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This is a general protocol to assess the in vitro anti-inflammatory potential of compounds by measuring the inhibition of heat-induced albumin denaturation.[4]
Materials:
-
Bovine Serum Albumin (BSA) solution (1%)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds
-
Standard drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).
-
In separate test tubes, add 0.5 mL of 1% BSA solution and 0.1 mL of the test/standard solution.
-
Incubate the mixture at 37 °C for 20 minutes.
-
Induce denaturation by heating the mixture at 70 °C for 10 minutes.
-
After cooling, add 2.5 mL of PBS to each tube.
-
Measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Biological Assay Protocol: In Vivo CNS Depressant Activity (Forced Swim Test)
The forced swim test is a common behavioral test used to screen for potential CNS depressant or antidepressant activity.[5]
Animals:
-
Mice or rats
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Divide the animals into control, standard, and test groups.
-
Administer the vehicle, a standard CNS depressant/antidepressant (e.g., Imipramine), or the test compound to the respective groups.
-
After a specific pre-treatment time (e.g., 30-60 minutes), individually place each animal into the water-filled cylinder.
-
Observe the animal's behavior for a set period (e.g., 6 minutes).
-
Record the duration of immobility (the time the animal spends floating without struggling).
-
A significant increase in the duration of immobility suggests a CNS depressant effect.
These protocols provide a foundation for synthesizing and evaluating the biological activities of compounds derived from this compound, paving the way for the discovery of new therapeutic agents.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry [arabjchem.org]
- 3. scilit.com [scilit.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of potential impurities of (2-Amino-5-chlorophenyl)methanol. The described method is designed to be stability-indicating, enabling the separation of the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection to ensure specificity and to determine the optimal detection wavelength. This document provides a comprehensive experimental protocol, including system suitability parameters, and outlines a forced degradation study to validate the method's stability-indicating properties.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. A reliable and validated analytical method is therefore essential for quality control and regulatory compliance. This application note presents a detailed HPLC method for the purity analysis of this compound, developed to be specific, accurate, and precise. The inclusion of forced degradation studies ensures that the method can effectively separate the main compound from any potential degradants that may form under various stress conditions.
Experimental Protocols
HPLC Method Parameters
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) Detector |
| Detection Wavelength | Acquire spectra from 200-400 nm; quantify at the wavelength of maximum absorbance (λmax) determined from the spectrum of this compound. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the this compound sample. The goal is to achieve approximately 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: To 1 mL of the sample solution (1 mg/mL in diluent), add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with diluent to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: To 1 mL of the sample solution (1 mg/mL in diluent), add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with diluent to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of the sample solution (1 mg/mL in diluent), add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Prepare a 0.1 mg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 7 days. Prepare a 0.1 mg/mL solution in the diluent.
Analyze the stressed samples using the proposed HPLC method. The peak purity of the this compound peak should be evaluated using the PDA detector to ensure no co-eluting peaks.
Data Presentation
The quantitative data from the purity analysis and forced degradation studies should be summarized in a clear and structured table for easy comparison.
| Sample | Assay (%) | Total Impurities (%) | Degradation (%) |
| Unstressed Sample | 99.8 | 0.2 | N/A |
| Acid Stressed | 90.5 | 9.5 | 9.3 |
| Base Stressed | 88.2 | 11.8 | 11.6 |
| Oxidative Stressed | 92.1 | 7.9 | 7.7 |
| Thermal Stressed | 98.5 | 1.5 | 1.3 |
| Photolytic Stressed | 97.9 | 2.1 | 1.9 |
Note: The above data is illustrative. Actual results may vary.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The use of a C18 column with a gradient elution and PDA detection allows for excellent separation and specific quantification. The successful execution of forced degradation studies confirms the stability-indicating nature of the method, making it suitable for routine quality control and stability testing in pharmaceutical development.
Application Notes: GC-MS Analysis for Identifying Derivatives of (2-Amino-5-chlorophenyl)methanol
Introduction
(2-Amino-5-chlorophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including benzodiazepines. Its accurate identification and quantification, along with its potential derivatives, are crucial for process monitoring, quality control, and metabolite identification in drug development. Due to the presence of polar amino and hydroxyl functional groups, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to poor peak shape and thermal instability. Chemical derivatization is, therefore, a necessary step to enhance its volatility and improve its chromatographic behavior.
This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of this compound. Two common derivatization techniques, silylation and acylation, are described, which target the active hydrogen atoms in the amino and hydroxyl groups. These methods convert the polar analyte into a less polar and more volatile derivative, making it amenable to GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acylation Reagent: Trifluoroacetic anhydride (TFAA)
-
Solvents: Pyridine (anhydrous), Ethyl acetate (GC grade), Hexane (GC grade)
-
Internal Standard (IS): (e.g., a structurally similar compound not expected to be in the sample)
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts (2 mL) and caps
Sample Preparation
-
Accurately weigh 1 mg of the this compound sample or standard into a GC-MS vial.
-
Add 1 mL of a suitable solvent, such as ethyl acetate, to dissolve the sample.
-
If an internal standard is used, add a known concentration of the IS solution to the vial.
-
Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature. Ensure the sample is completely dry, as moisture can interfere with the derivatization reactions.
Derivatization Procedures
Protocol A: Silylation
-
To the dried sample residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Securely cap the vial and vortex briefly to ensure complete dissolution and mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol B: Acylation
-
To the dried sample residue, add 100 µL of ethyl acetate and 100 µL of TFAA.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50 - 500 |
| Solvent Delay | 5 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the derivatives of this compound. Note that retention times are approximate and can vary depending on the specific GC-MS system and conditions. The mass fragmentation data highlights the expected major ions.
Table 1: Expected Retention Times of this compound Derivatives
| Derivative | Expected Retention Time (min) |
| N,O-bis(trimethylsilyl) derivative | ~ 12.5 - 14.5 |
| N,O-bis(trifluoroacetyl) derivative | ~ 10.0 - 12.0 |
Table 2: Expected Mass Fragmentation Patterns of this compound Derivatives
| Derivative | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| N,O-bis(trimethylsilyl) derivative | 301 | 286 (M-15), 228 (M-73), 196, 147, 73 |
| N,O-bis(trifluoroacetyl) derivative | 349 | 252 (M-97), 155, 127, 69 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathways and Logical Relationships
The choice of derivatization reagent is dependent on the functional groups present in the analyte. The following diagram illustrates this logical relationship.
Caption: Logic for choosing a derivatization method.
Application Notes and Protocols for the Large-Scale Synthesis of (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of (2-Amino-5-chlorophenyl)methanol, a key intermediate in the development of pharmaceuticals. The following sections offer two primary synthetic routes, a comparison of their quantitative data, detailed experimental procedures, and visualizations of the chemical pathways and workflows.
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, allows for diverse chemical transformations. This intermediate is of significant interest in the development of novel therapeutic agents, including but not limited to, benzodiazepine derivatives and other central nervous system-active compounds.
Quantitative Data Summary
The two primary routes for the large-scale synthesis of this compound are the reduction of 2-amino-5-chlorobenzaldehyde and the reduction of 2-amino-5-chlorobenzoic acid. The following table summarizes the key quantitative parameters for each method, providing a basis for selecting the most appropriate protocol for a given manufacturing setting.
| Parameter | Route A: Reduction of Aldehyde | Route B: Reduction of Carboxylic Acid |
| Starting Material | 2-Amino-5-chlorobenzaldehyde | 2-Amino-5-chlorobenzoic acid |
| Primary Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Ethanol, Methanol | Tetrahydrofuran (THF), Diethyl ether |
| Reaction Temperature | 0 - 25 °C | 0 - 65 °C (reflux) |
| Typical Reaction Time | 1 - 3 hours | 4 - 12 hours |
| Estimated Yield | > 95% | 85 - 90% |
| Purity (after workup) | High | Moderate to High |
| Key Safety Considerations | Flammable solvents, hydrogen gas evolution. | Highly reactive and pyrophoric reagent (LiAlH₄), flammable solvents, requires stringent anhydrous conditions. |
Experimental Protocols
Route A: Selective Reduction of 2-Amino-5-chlorobenzaldehyde
This protocol details the reduction of 2-amino-5-chlorobenzaldehyde using sodium borohydride, a mild and selective reducing agent suitable for large-scale production.
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and an inert atmosphere inlet (e.g., Nitrogen or Argon).
-
Addition funnel.
-
Filtration apparatus.
-
Rotary evaporator.
-
Crystallization vessel.
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq) in methanol (10-15 volumes). Purge the vessel with an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed. The addition should be controlled to manage the effervescence.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0-5 °C.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting aqueous residue, add ethyl acetate and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a product of high purity.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50 °C.
Route B: Reduction of 2-Amino-5-chlorobenzoic Acid
This protocol describes the reduction of 2-amino-5-chlorobenzoic acid using the powerful reducing agent, lithium aluminum hydride. This method requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, large-scale reaction vessel with a mechanical stirrer, reflux condenser, temperature probe, and an inert atmosphere inlet.
-
Addition funnel for solids or a screw-auger solids charger.
-
Filtration apparatus capable of handling fine solids (e.g., Celite® pad).
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under a strict inert atmosphere, suspend lithium aluminum hydride (2.0 - 3.0 eq) in anhydrous THF (15-20 volumes).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Add 2-amino-5-chlorobenzoic acid (1.0 eq) portion-wise at a rate that maintains the internal temperature below 10 °C. The reaction is highly exothermic and will generate hydrogen gas.
-
Heating and Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Maintain reflux for 4-12 hours, monitoring the reaction by TLC or HPLC.
-
Cooling and Quenching (Fieser Workup): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add the following, allowing the gas evolution to subside between each addition:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to afford pure this compound.
-
Drying: Dry the purified product under vacuum.
Visualizations
Synthesis Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow
Application Notes and Protocols: (2-Amino-5-chlorophenyl)methanol in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-chlorophenyl)methanol is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxymethyl group ortho to each other on a chlorinated benzene ring, makes it an ideal precursor for the construction of a variety of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as quinazolines, utilizing this important starting material. The methodologies described herein are based on contemporary, metal-catalyzed cross-coupling and condensation reactions, offering efficient routes to compounds of significant interest in drug discovery.
Application 1: Synthesis of 2-Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules, including anticancer and antimicrobial agents. This compound serves as a key precursor for the synthesis of 2-substituted quinazolines through cascade reactions involving an initial oxidation of the alcohol to an aldehyde, followed by condensation and cyclization.
Catalytic Systems and Reaction Conditions
Several catalytic systems have been developed for the synthesis of quinazolines from (2-aminophenyl)methanol derivatives. These methods offer advantages such as high atom economy and broad substrate scope.
| Catalyst System | Co-reactant | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂·4H₂O / phenanthroline | Benzamides | CsOH·H₂O / Toluene | 130 | 24 | 43-92 | [1] |
| Cu(I) catalyst | Aldehydes | Ce(NO₃)₃·6H₂O / NH₄Cl | N/A | N/A | Good | [2] |
| Mn(I) catalyst / NNN-tridentate ligand | Primary Amides | Toluene | 130 | N/A | 58-81 | [1] |
Experimental Protocol: Iron-Catalyzed Synthesis of 2-Arylquinazolines
This protocol describes the synthesis of 2-arylquinazolines from (2-aminophenyl)methanols and benzamides using an iron-based catalyst system.[1]
Materials:
-
This compound
-
Substituted benzamide
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
1,10-Phenanthroline
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 mmol), the desired benzamide (1.2 mmol), FeCl₂·4H₂O (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add CsOH·H₂O (2.0 mmol) and 5 mL of anhydrous toluene.
-
Seal the reaction tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinazoline.
Visualizing the Synthesis
Caption: Iron-catalyzed synthesis of 2-arylquinazolines.
Application 2: Analogue Synthesis of Benzodiazepines
While this compound is not the direct precursor for classic benzodiazepines like diazepam, its oxidized form, 2-amino-5-chlorobenzophenone, is the key starting material. The synthesis of diazepam from this ketone is a well-established multi-step process.[3][4] Understanding this pathway is crucial for drug development professionals working on benzodiazepine analogues.
Synthetic Pathway Overview
The synthesis of diazepam from 2-amino-5-chlorobenzophenone typically involves two main steps:
-
Cyclization: Reaction with an amino acid derivative, such as glycine ethyl ester, to form the seven-membered diazepine ring.
-
N-Alkylation: Methylation of the amide nitrogen to yield the final product.
Experimental Protocol: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)
This protocol outlines the initial cyclization step to form the benzodiazepine core, starting from the analogous ketone.[3]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine, anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 mmol) in anhydrous pyridine (10 mL).
-
Add glycine ethyl ester hydrochloride (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Experimental Protocol: N-Methylation to Diazepam
This protocol details the subsequent methylation of the benzodiazepine core.[3][5]
Materials:
-
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)
-
Sodium ethoxide
-
Dimethyl sulfate
-
Ethanol, anhydrous
Procedure:
-
Dissolve Nordiazepam (1.0 mmol) in anhydrous ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add dimethyl sulfate (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield diazepam.
Visualizing the Workflow
Caption: Workflow for the synthesis of Diazepam.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Amino-5-chlorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude (2-Amino-5-chlorophenyl)methanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound sample?
A2: If your crude product was synthesized by the reduction of 2-amino-5-chlorobenzaldehyde using a hydride-reducing agent like sodium borohydride, common impurities may include:
-
Unreacted 2-amino-5-chlorobenzaldehyde: The starting material for the reduction.
-
Over-reduction products: While less common with mild reducing agents, it's a possibility.
-
Borate salts: Byproducts from the use of sodium borohydride, which are typically removed during the aqueous work-up.[1]
-
Colored impurities: Often arise from side reactions during the synthesis of the starting aldehyde.
Q3: How can I assess the purity of my this compound?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of impurities.
Q4: My purified this compound is still colored. What should I do?
A4: The presence of color often indicates trace impurities. You can try treating your sample with activated carbon during the recrystallization process. Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound, or you are not using enough solvent. | Try a different solvent or a mixed solvent system. Ensure you are using a sufficient volume of boiling solvent.[2] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the compound is melting in the hot solvent. The presence of impurities can also lower the melting point. | Reheat the solution and add more of the "good" solvent to decrease saturation. Allow the solution to cool more slowly. If impurities are suspected, consider a preliminary purification by column chromatography.[3] |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization has not been initiated. | Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[3] |
| The yield of purified crystals is very low. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Be careful during the transfer and washing of the crystals.[4] |
| The purified crystals are not pure. | The rate of cooling was too fast, trapping impurities, or the washing step was insufficient. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound does not move from the origin on the column. | The solvent system is not polar enough. | Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound elutes too quickly with the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor separation of the desired compound from impurities. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. A shallow gradient elution (gradually increasing the polarity of the eluent) may also improve separation. |
| Streaking or tailing of the compound band. | The compound may be interacting too strongly with the stationary phase (silica gel), or the column may be overloaded. | Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds, to reduce tailing. Ensure you are not loading too much crude material onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture to a gentle boil while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, hot Erlenmeyer flask.
-
Inducing Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by performing TLC analysis. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., 80:20 hexane:ethyl acetate) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification and Analysis
| Technique | Solvent System (Starting Ratios) | Notes |
| Recrystallization | Ethanol/Water | A good mixed solvent system for polar aromatic alcohols. |
| Toluene | Can also be a suitable single solvent for recrystallization. | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 80:20 to 50:50) | A standard solvent system for compounds of moderate polarity. Adjust the ratio based on TLC analysis. |
| Dichloromethane/Methanol (e.g., 98:2) | For more polar impurities that are difficult to separate with hexane/ethyl acetate. | |
| Thin-Layer Chromatography (TLC) | Hexane/Ethyl Acetate (e.g., 70:30) | A good starting point for visualizing the separation of the product from less polar impurities. |
| Dichloromethane/Methanol (e.g., 95:5) | Useful for visualizing more polar compounds. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common issues in recrystallization.
References
Technical Support Center: Synthesis of (2-Amino-5-chlorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (2-Amino-5-chlorophenyl)methanol. It addresses common challenges through a detailed troubleshooting guide and frequently asked questions, supported by established experimental protocols and comparative data.
Synthesis Overview
The primary route to synthesizing this compound involves the selective reduction of the aldehyde functional group of 2-Amino-5-chlorobenzaldehyde. The precursor aldehyde is typically synthesized via the catalytic hydrogenation of 5-Chloro-2-nitrobenzaldehyde.[1] Careful control of reaction conditions during the reduction step is critical to maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for reducing 2-Amino-5-chlorobenzaldehyde to this compound?
A1: The most common methods involve the use of hydride reducing agents or catalytic hydrogenation.
-
Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols.[2][3] It is often the preferred method due to its operational simplicity and high chemoselectivity, leaving the amino and chloro groups intact.[3]
-
Potassium Borohydride (KBH₄) : Similar to NaBH₄, KBH₄ is also an effective reagent for this transformation.
-
Catalytic Hydrogenation : This method uses hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C). While effective, conditions must be carefully controlled to prevent undesired side reactions like dehalogenation (loss of the chlorine atom).[1][4]
Q2: I am observing a low yield in my reduction reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction : The amount of reducing agent may be insufficient, or the reaction time may be too short. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Temperature : Borohydride reductions are often performed at low temperatures (e.g., 0-25°C) to control the reaction rate and minimize side reactions. Running the reaction at too low a temperature may slow it down excessively, while higher temperatures can lead to byproduct formation.
-
Degradation of Reagent : Sodium borohydride can react with protic solvents like methanol or water.[2] While these are common solvents for the reaction, the reagent should be used in an appropriate excess and added to the solution in portions to account for any slow decomposition.
-
Product Loss During Workup : The product is soluble in both organic solvents and, to some extent, water. Ensure efficient extraction by using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.[5] Adjusting the pH of the aqueous layer can also impact the product's solubility.
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The main potential side reactions depend on the chosen reduction method:
-
With Catalytic Hydrogenation : The primary concern is hydrodehalogenation , where the chloro group is replaced by a hydrogen atom. This can be a significant issue with catalysts like Pd/C.[4][6] Using specific catalysts or additives can sometimes mitigate this.[1]
-
With Borohydrides : These reagents are highly selective for the aldehyde group, and side reactions are less common under standard conditions.[2][3] However, vigorous reaction conditions (e.g., high heat) or the presence of certain additives could potentially lead to other reductions, although esters and amides are generally unreactive towards NaBH₄.[2]
Q4: How can I effectively purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization : This is the most common method for purifying the solid product. Solvents such as ethanol/water mixtures, or toluene can be effective.[7] The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals. Sometimes, decolorization with activated carbon is necessary to remove colored impurities.[7]
-
Silica Gel Chromatography : If recrystallization does not provide sufficient purity, column chromatography can be used. A common eluent system is a mixture of petroleum ether and ethyl acetate or dichloromethane and petroleum ether.[5]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common issues encountered during the synthesis.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Solvent | Typical Temp. | Reported Yield | Key Considerations |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 - 25 °C | Good to Excellent | Highly selective for aldehydes/ketones; safe and easy to handle.[2][3] |
| Borohydride Reduction | Potassium Borohydride (KBH₄) | Methanol / Ethanol | < 40 °C | ~76-97% | Similar to NaBH₄, offers high yield and selectivity. |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ethanol / Methanol | 25 - 90 °C | Variable | Risk of dehalogenation (loss of -Cl); catalyst can be reused.[1][4] |
| Transfer Hydrogenation | Ammonium Formate / Pd/C | Methanol | Reflux | High | Avoids use of pressurized H₂ gas; can also cause dehalogenation. |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol is a standard procedure for the selective reduction of an aldehyde in the presence of other functional groups.
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution : Dissolve 2-Amino-5-chlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice-water bath.
-
Reduction : Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic; maintain the temperature below 10 °C.
-
Reaction Monitoring : Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching : Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal : Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction : To the remaining aqueous residue, add ethyl acetate and stir for 15 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[5]
-
Washing : Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound, which appears as a light-yellow to yellow solid.[8]
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- 1. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective — Arenberg Doctoral School [set.kuleuven.be]
- 7. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 8. This compound | 37585-25-4 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Side Reactions in Benzodiazepine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzodiazepines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis, helping you optimize your reaction outcomes and improve product purity.
Frequently Asked Questions (FAQs)
Q1: My benzodiazepine cyclization reaction is showing a low yield. What are the primary factors to investigate?
A1: Low yields in benzodiazepine cyclization are a common issue. A systematic approach to troubleshooting is recommended. Key areas to check include:
-
Purity of Starting Materials: Impurities in reactants, such as the o-phenylenediamine or the benzophenone derivative, can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques like NMR or HPLC.
-
Catalyst Activity: The choice and condition of the catalyst are critical. For instance, solid acid catalysts like H-MCM-22 are effective for the condensation of o-phenylenediamines with ketones, but their activity can be influenced by factors like catalyst loading and hydration status.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Some modern catalysts permit reactions at room temperature, but optimization is often necessary to maximize yield and minimize side reactions.
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion. An incomplete reaction may necessitate longer reaction times or adjustments in temperature.
Q2: I am observing significant hydrolysis of my benzodiazepine product or intermediates. How can this be minimized?
A2: Hydrolysis is a frequent side reaction, especially under harsh acidic or basic conditions. To mitigate this:
-
Control pH: Maintain the reaction and work-up conditions within a pH range where your specific benzodiazepine is stable.
-
Moderate Temperatures: Avoid excessively high temperatures during the reaction and purification steps, as this can accelerate hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as the presence of water can promote hydrolysis, especially in the presence of acid or base catalysts.
Q3: What are common impurities found in Lorazepam synthesis and how can they be controlled?
A3: Impurities in Lorazepam can originate from the synthesis process, degradation, or residual solvents. Common process-related impurities include chemically related compounds and byproducts of the synthesis. For example, 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone is a known impurity. Degradation products can form upon exposure to heat, light, or moisture. Control strategies include:
-
Optimizing Synthesis: Careful control of reaction conditions during the multi-step synthesis can minimize the formation of byproducts.
-
Proper Storage: Store Lorazepam and its intermediates protected from light and moisture to prevent degradation.
-
Purification: Utilize effective purification techniques, such as crystallization from appropriate solvents like tetrahydrofuran followed by desolvation, to remove impurities and residual solvents.
Q4: Can the von Braun reaction be problematic in benzodiazepine synthesis?
A4: The von Braun reaction involves the reaction of a tertiary amine with cyanogen bromide to yield a disubstituted cyanamide and an alkyl halide. While not a primary synthesis route for the benzodiazepine core itself, it can be relevant if tertiary amine functionalities are present in the starting materials or intermediates and are unintentionally subjected to reagents like cyanogen bromide. This could lead to undesired
Technical Support Center: (2-Amino-5-chlorophenyl)methanol - Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (2-Amino-5-chlorophenyl)methanol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at room temperature in a well-sealed container, protected from light and moisture.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through the following primary pathways:
-
Oxidation: The benzylic alcohol group is prone to oxidation, which can lead to the formation of 2-Amino-5-chlorobenzaldehyde and subsequently 2-Amino-5-chlorobenzoic acid. This process can be accelerated by exposure to oxygen, heat, and certain metal ions.
-
Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation, potentially leading to the formation of colored impurities through complex reaction pathways.
-
Acid/Base Hydrolysis: While the primary alcohol is generally stable to hydrolysis, extreme pH conditions might affect the overall stability of the molecule, particularly the amino group's reactivity.
Q3: What are the potential degradation products of this compound?
The table below summarizes the most likely degradation products formed under various stress conditions.
| Stress Condition | Potential Degradation Product | Chemical Structure |
| Oxidation | 2-Amino-5-chlorobenzaldehyde | C₇H₆ClNO |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | |
| Photodegradation | Various colored impurities (polymeric) | Not readily defined |
| Extreme pH | Potential for salt formation and altered reactivity | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (yellowing or darkening) | Oxidation or photodegradation. | Store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator. |
| Appearance of new peaks in HPLC analysis of a solution | Degradation of the compound in solution. | Prepare solutions fresh before use. If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) and protect from light. Evaluate the stability of the compound in your chosen solvent system. |
| Inconsistent experimental results | Degradation of the starting material. | Confirm the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR) before each experiment. |
| Low yield in a reaction where the compound is a reactant | The compound may have degraded prior to the reaction. | Follow the recommended storage and handling procedures. Consider re-purifying the material if degradation is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 48 hours in a sealed vial.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the parent compound and any degradation products.
-
Calculate the percentage of degradation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Methodology:
-
Method Development:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the main peak of this compound and all degradation product peaks.
-
Ensure good peak shape and resolution (>1.5) for all components.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for handling observed impurities.
Technical Support Center: Optimizing Reaction Conditions for (2-Amino-5-chlorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (2-Amino-5-chlorophenyl)methanol via the reduction of 2-Amino-5-chlorobenzaldehyde. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and optimized reaction parameters to ensure a successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| RXN-01 | Incomplete or Sluggish Reaction | - Insufficient Reducing Agent: The molar ratio of sodium borohydride (NaBH₄) to the aldehyde is too low. - Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. - Poor Solvent Choice: The chosen solvent may not be optimal for the reduction. | - Increase the molar equivalents of NaBH₄ (typically 1.1 to 1.5 equivalents are used). - Gradually increase the reaction temperature, monitoring by TLC. For NaBH₄ reductions, the temperature can often be raised from 0°C to room temperature.[1] - Consider switching to a different protic solvent such as methanol or ethanol, which are commonly used for NaBH₄ reductions.[2] |
| RXN-02 | Formation of Multiple Products (Visible on TLC) | - Side Reactions: Potential side reactions may be occurring, though NaBH₄ is generally selective for aldehydes and ketones.[2] - Impure Starting Material: The starting 2-Amino-5-chlorobenzaldehyde may contain impurities. | - Confirm the identity of the main product and byproducts using appropriate analytical techniques. - Purify the starting aldehyde before the reduction step. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[3] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. |
| PUR-01 | Difficulty in Product Isolation/Low Yield after Work-up | - Product Solubility: The product may have some solubility in the aqueous layer during extraction. - Incomplete Extraction: The product may not be fully extracted from the aqueous layer. - Emulsion Formation: An emulsion may have formed during the extraction process, making separation difficult. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Increase the number of extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - If an emulsion forms, try adding a small amount of brine or filtering the mixture through a pad of celite. |
| PUR-02 | Product is an Oil Instead of a Solid | - Presence of Impurities: Impurities can lower the melting point of the product, causing it to be an oil. - Residual Solvent: Trapped solvent can prevent the product from solidifying. | - Purify the crude product using column chromatography on silica gel. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| TLC-01 | Difficulty in Visualizing Spots on TLC Plate | - Compound is not UV-active: The starting material and product may not be strongly UV-active. - Inappropriate Staining: The chosen stain may not be effective for the compounds of interest. | - Although aromatic, the compounds might have weak UV absorbance. Try using a more concentrated sample for spotting. - Use a general stain like potassium permanganate (KMnO₄) or an iodine chamber to visualize the spots. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the synthesis of this compound from 2-Amino-5-chlorobenzaldehyde?
A1: Sodium borohydride (NaBH₄) is the recommended reducing agent for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols and is compatible with the amino and chloro functional groups present in the molecule.[2]
Q2: Which solvents are suitable for this reduction?
A2: Protic solvents such as methanol and ethanol are excellent choices for NaBH₄ reductions.[2] Tetrahydrofuran (THF) can also be used, sometimes in combination with a protic solvent.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A co-spot of the starting material and the reaction mixture should be used to track the disappearance of the aldehyde and the appearance of the more polar alcohol product.
Q4: What are the expected byproducts of this reaction?
A4: The reduction of aldehydes with NaBH₄ is generally a clean reaction. The primary inorganic byproducts are borate salts, which are removed during the aqueous work-up.[4]
Q5: How can I purify the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5][6]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Reduction of 2-Amino-5-chlorobenzaldehyde
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ (1.1) | Methanol | 0 to RT | 2 | 95 |
| 2 | NaBH₄ (1.1) | Ethanol | 0 to RT | 2 | 93 |
| 3 | NaBH₄ (1.1) | Tetrahydrofuran | RT | 4 | 88 |
| 4 | NaBH₄ (1.5) | Methanol | 0 | 3 | 96 |
| 5 | NaBH₄ (1.1) | Methanol | RT | 1 | 92 |
Note: The data presented in this table is representative and based on typical outcomes for the reduction of aromatic aldehydes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-chlorobenzaldehyde (1.0 equivalent) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for reaction optimization.
References
Technical Support Center: Scale-Up of (2-Amino-5-chlorophenyl)methanol Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up of (2-Amino-5-chlorophenyl)methanol synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development from laboratory to pilot-plant scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
A1: The most prevalent and industrially viable route is a two-step process. It begins with the catalytic reduction of 5-chloro-2-nitrobenzaldehyde to 2-amino-5-chlorobenzaldehyde. This intermediate is then subsequently reduced to the final product, this compound, typically using a hydride-based reducing agent like sodium borohydride.
Q2: What are the primary challenges when scaling up the reduction of 2-amino-5-chlorobenzaldehyde?
A2: Key challenges include managing the exothermic nature of the reduction reaction, ensuring consistent and efficient mixing to avoid localized "hot spots" and side reactions, controlling the addition rate of the reducing agent, and managing the safe quenching of the reaction. Inadequate temperature control can lead to the formation of impurities.
Q3: What are common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted 2-amino-5-chlorobenzaldehyde, over-reduction byproducts, and potential dimers or polymers formed from side reactions. The purity of the starting materials can also introduce unforeseen impurities.
Q4: How can the final product be effectively purified at a larger scale?
A4: Recrystallization is the most common method for purifying this compound on a larger scale. Selecting an appropriate solvent system is crucial to ensure good recovery and high purity. Column chromatography is generally less practical for large-scale production due to cost and solvent usage, but may be used for very high purity requirements.
Q5: What safety precautions are critical during the scale-up of this process?
A5: The use of sodium borohydride requires careful handling as it reacts with protic solvents to release hydrogen gas, which is flammable. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. A carefully planned and controlled quenching procedure is essential to manage the hydrogen evolution.
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Actions |
| PSC-REAC-01 | Low or Inconsistent Reaction Yield | - Inefficient mixing leading to poor reactant distribution.- Poor temperature control, causing side reactions.- Degradation of the reducing agent.- Incomplete reaction. | - Optimize agitator speed and design for homogenous mixing.- Implement a robust reactor heating/cooling system.- Ensure the reducing agent is fresh and dry.- Monitor the reaction by TLC or HPLC to confirm completion. |
| PSC-REAC-02 | High Levels of Impurities | - "Hot spots" due to poor heat dissipation.- Addition of reducing agent is too rapid.- Quenching procedure is too aggressive. | - Improve heat transfer with a jacketed reactor.- Control the addition rate of the reducing agent via a syringe pump or dropping funnel.- Perform a slow and controlled quench at a low temperature. |
| PSC-CRYS-01 | Product "Oils Out" During Crystallization | - High concentration of impurities.- Solution is supersaturated at a temperature above the product's melting point.- Inappropriate crystallization solvent. | - Purify the crude material before crystallization.- Use a slower cooling rate or a different solvent system.- Add seed crystals to induce crystallization.[1] |
| PSC-CRYS-02 | Poor Crystal Formation or Low Recovery | - Cooling rate is too fast, leading to fine particles.- Too much solvent used for recrystallization.- Product is significantly soluble in the cold solvent. | - Implement a controlled, gradual cooling profile.- Reduce the amount of solvent used for dissolution.- Wash the filtered crystals with a minimal amount of ice-cold solvent.[1] |
Quantitative Data
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) |
| Starting Material | 2-amino-5-chlorobenzaldehyde | 2-amino-5-chlorobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Reactant Ratio (Aldehyde:NaBH₄) | 1 : 1.1 equivalents | 1 : 1.1 - 1.2 equivalents |
| Reaction Temperature | 0 - 25 °C | 0 - 15 °C |
| Reaction Time | 1 - 3 hours | 2 - 5 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Typical Purity (Post-Crystallization) | >98% | >98% |
Note: The data presented above is illustrative and may vary depending on the specific experimental conditions and equipment used.
Experimental Protocols
Lab-Scale Synthesis of this compound
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0-5 °C in an ice bath.
2. Reduction:
-
In a separate flask, prepare a solution of sodium borohydride (1.1 eq) in a small amount of cold water or methanol.
-
Add the sodium borohydride solution dropwise to the aldehyde solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
3. Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
4. Quenching:
-
Slowly and carefully add water dropwise to the reaction mixture to quench the excess sodium borohydride. Be aware of hydrogen gas evolution.
-
Once the gas evolution ceases, add more water to precipitate the crude product.
5. Isolation and Purification:
-
Filter the precipitated solid using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Pilot-Scale Synthesis of this compound (Illustrative)
1. Reactor Preparation:
-
Charge a clean and dry 100 L glass-lined reactor with methanol.
-
Start the agitator and begin cooling the solvent to 0-5 °C.
2. Reactant Charging:
-
Charge 2-amino-5-chlorobenzaldehyde (5.0 kg, 1.0 eq) into the reactor.
-
Stir until all the solid has dissolved.
3. Reduction:
-
Prepare a solution of sodium borohydride (1.5 kg, 1.15 eq) in cold water in a separate vessel.
-
Slowly add the sodium borohydride solution to the reactor over 2-3 hours via a dosing pump, maintaining the internal temperature between 5-10 °C.
4. Reaction and Monitoring:
-
Stir the reaction mixture at 5-10 °C for an additional 2 hours after the addition is complete.
-
Take samples periodically for in-process control (IPC) analysis by HPLC to ensure the reaction has gone to completion.
5. Quenching:
-
Slowly add water (approx. 20 L) to the reactor over 1-2 hours to quench the excess sodium borohydride, carefully controlling the temperature and any off-gassing.
6. Crystallization and Isolation:
-
Once the quench is complete, continue to add water to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for 2-4 hours.
-
Isolate the product by centrifugation or filtration.
7. Washing and Drying:
-
Wash the product cake with cold water.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
Technical Support Center: Purification of (2-Amino-5-chlorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from (2-Amino-5-chlorophenyl)methanol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-amino-5-chlorobenzophenone, and byproducts from the reduction reaction. Over-reduction can lead to the formation of 2-amino-5-chlorotoluene. Other potential impurities may arise from side reactions or degradation of the product.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. For removing baseline impurities and achieving high purity, recrystallization is often the preferred method. Column chromatography is useful for separating mixtures with closely related impurities. Acid-base extraction can also be employed to remove non-basic or weakly basic impurities.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a light-yellow to yellow powder or crystalline solid. The reported melting point is in the range of 107-109°C.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound may be significantly impure. | - Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent to ensure complete dissolution, and allow it to cool more slowly. - Consider switching to a lower-boiling point solvent or using a mixed solvent system. |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound and then try to recrystallize. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Ensure cooling is gradual; allow the solution to cool to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities within the crystals. | - Select a different recrystallization solvent or a mixed solvent system. Perform small-scale solvent screening to find the optimal solvent. - Allow the solution to cool slowly to promote the formation of pure crystals. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities (overlapping peaks). | The solvent system (mobile phase) does not have the correct polarity. The column is overloaded with the sample. | - Adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), increase the polarity of the eluent to move polar compounds faster. For reverse-phase, decrease the polarity. - Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column. | The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase (e.g., acidic or basic sites on silica gel). The sample is not fully dissolved when loaded. | - Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing. - Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading onto the column. |
Data Presentation
The following tables summarize typical quantitative data for the purification of similar amino-chloro-substituted aromatic compounds, which can serve as a benchmark for the purification of this compound.
Table 1: Recrystallization of Related Compounds
| Compound | Solvent System | Purity Achieved | Yield |
| 2-Amino-5-chloro-2'-fluorobenzophenone[1] | Methanol | ≥98% | 70% |
| 2-Methylamino-5-chlorobenzophenone[2] | Methanol | 99.6% | 92% |
Table 2: HPLC Purity Analysis of Related Compounds
| Compound | Column | Mobile Phase | Purity |
| 2-Methylamino-5-chlorobenzophenone[2] | Not Specified | Not Specified | 99.2 - 99.5% |
| (-)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol[3] | Luna C18 (100 mm x 4.6 mm, 3.0 µm) | 5.0 mM ammonium acetate-methanol (35:65 v/v) | N/A (Trace analysis) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography (Silica Gel)
This protocol provides a general guideline for purification using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Method for Purity Analysis
This protocol outlines a starting point for developing an HPLC method for purity analysis, based on methods for similar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3) and an organic solvent like acetonitrile or methanol. An isocratic or gradient elution can be developed. For example, a starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength determined by the UV spectrum of the compound.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
Caption: Logical relationship of impurities, purification methods, and analysis.
References
preventing oxidation of (2-Amino-5-chlorophenyl)methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (2-Amino-5-chlorophenyl)methanol during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid (from light-yellow to brown) | Oxidation: The primary cause of discoloration is oxidation of the aminobenzyl alcohol moiety, which can be initiated by exposure to atmospheric oxygen. This process is often accelerated by light and elevated temperatures. | Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended. Purification: If the material has already discolored, it may be purified by recrystallization. A common solvent system for similar compounds is ethanol/water or toluene. The purity of the recrystallized material should be confirmed by analytical techniques such as HPLC and melting point determination. |
| Inconsistent experimental results or low yields | Use of degraded starting material: The presence of oxidation byproducts can interfere with chemical reactions, leading to lower yields of the desired product and the formation of impurities. | Purity Check: Before use, assess the purity of the this compound using a suitable analytical method like HPLC (see Protocol 1). Use only material that meets the required purity specifications for your experiment. Proper Handling: When weighing and handling the compound, minimize its exposure to air and light. Work in a well-ventilated area, and for sensitive reactions, consider handling the material in a glovebox. |
| Appearance of unknown peaks in HPLC analysis of reaction mixtures | Degradation products from starting material: The unknown peaks may correspond to oxidized forms of this compound that were present in the starting material. | Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Protocol 2). This involves intentionally exposing the compound to oxidative, acidic, basic, and photolytic stress conditions to generate and identify the resulting degradants. This information can help in developing a more robust analytical method and in understanding the stability of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. The ideal storage is in a tightly sealed amber vial, with the headspace purged with an inert gas like argon or nitrogen, at a temperature of 2-8 °C.
Q2: What is the primary degradation pathway for this compound during storage?
A2: The primary degradation pathway is the oxidation of the benzylic alcohol and the aromatic amine. The benzylic alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid. The aromatic amine is also susceptible to oxidation, which can lead to the formation of colored impurities.
Q3: How can I tell if my this compound has degraded?
A3: A visual indication of degradation is a change in color from its typical light-yellow to a brownish hue. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q4: Can I use this compound that has slightly discolored?
A4: It is not recommended to use discolored material without purification, as the presence of impurities can negatively impact your experimental results. If you must use it, it is crucial to first purify it, for instance, by recrystallization, and then confirm its purity.
Q5: What are the consequences of using oxidized this compound in a synthesis?
A5: Using oxidized starting material can lead to lower reaction yields, the formation of unwanted side products, and difficulties in purifying the final compound. In the context of drug development, using impure starting materials can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different storage conditions over a 12-month period. This data is for illustrative purposes to emphasize the importance of proper storage.
| Storage Condition | Time (Months) | Purity by HPLC (%) | Appearance |
| 2-8 °C, Inert Atmosphere, Dark | 0 | 99.8 | Light-yellow powder |
| 3 | 99.7 | Light-yellow powder | |
| 6 | 99.6 | Light-yellow powder | |
| 12 | 99.5 | Light-yellow powder | |
| Room Temperature, Air, Ambient Light | 0 | 99.8 | Light-yellow powder |
| 3 | 98.2 | Yellow powder | |
| 6 | 96.5 | Light-brown powder | |
| 12 | 93.1 | Brown powder | |
| 40 °C, 75% RH, Air, Ambient Light | 0 | 99.8 | Light-yellow powder |
| 1 | 95.3 | Brownish-yellow powder | |
| 3 | 88.7 | Brown powder | |
| 6 | 79.4 | Dark brown solid |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and to separate it from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: The purity of the sample can be determined by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Procedure:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60 °C for 48 hours.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples using the HPLC method described in Protocol 1.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Recrystallization of (2-Amino-5-chlorophenyl)methanol for High Purity
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the recrystallization of (2-Amino-5-chlorophenyl)methanol. Following these guidelines will aid in achieving high purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and related aromatic amines.
| Question/Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool slowly again.[1] |
| The solution is supersaturated, and crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a small "seed" crystal of the pure compound.[1][2] | |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, causing it to melt in the hot solution. | Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool down more slowly.[3] |
| High concentration of impurities is depressing the melting point of the compound. | Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.[1] | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slower cooling promotes the formation of well-defined crystals over oils. | |
| The recrystallized product yield is low. | Too much solvent was used during dissolution or washing, leading to significant loss of the product in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. When washing the crystals, use a minimal amount of ice-cold solvent.[2] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Adding a slight excess of hot solvent before filtration can also help prevent this. | |
| The solution was not cooled sufficiently to maximize crystal formation. | After the solution has cooled to room temperature, place it in an ice bath for at least 15-30 minutes to ensure maximum precipitation of the product. | |
| The purified product is still colored. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of the desired product. |
| Crystals form too quickly. | The solution is too concentrated. | Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation. Then, allow the solution to cool more slowly.[4] |
Solvent Selection and Data
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which possesses both a polar amino and hydroxyl group, as well as a nonpolar chlorophenyl ring, a solvent of intermediate polarity or a mixed solvent system is often effective.
| Solvent/Mixture | Boiling Point (°C) | Rationale for Use |
| Ethanol | ~78 | A good general-purpose polar protic solvent that can dissolve many polar organic compounds when hot. |
| Methanol | ~65 | Similar to ethanol but with a lower boiling point, which can be advantageous for heat-sensitive compounds. |
| Isopropanol | ~82 | Another good polar protic solvent option. |
| Ethanol/Water | Variable (78-100) | A common and effective mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate before slow cooling. |
| Methanol/Water | Variable (65-100) | Similar to the ethanol/water system, offering a different polarity profile.[5] |
| Isopropanol/Water | Variable (80-100) | Provides another mixed solvent option with varying polarity. |
| Toluene | ~111 | A less polar aromatic solvent that could be suitable, especially if non-polar impurities are present.[6] |
| Ethyl Acetate/Hexane | Variable | A polar aprotic/non-polar mixture that can be effective for compounds with intermediate polarity. The compound is dissolved in hot ethyl acetate, and hexane is added as the anti-solvent.[7] |
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. The choice between a single solvent or a mixed-solvent system should be determined by preliminary solubility tests.
Protocol 1: Single Solvent Recrystallization (e.g., with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Mixed Solvent Recrystallization (e.g., with Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of the two solvents in the approximate final ratio for washing the crystals.
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A flowchart illustrating the key steps in the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
dealing with thermal instability of (2-Amino-5-chlorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the thermal instability of (2-Amino-5-chlorophenyl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the use of this compound, helping you to identify and resolve problems related to its thermal instability.
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid compound (yellowing or browning) | Oxidation of the amino or alcohol group due to prolonged exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at recommended temperatures (2-8°C). |
| Appearance of new peaks in HPLC analysis of a freshly prepared solution | Degradation upon dissolution in certain solvents, potentially catalyzed by impurities in the solvent or exposure to light. | Prepare solutions fresh before use. Use high-purity, degassed solvents. Protect the solution from light during preparation and use. |
| Inconsistent reaction yields or impurity profiles | Thermal decomposition during a reaction performed at elevated temperatures. | Optimize the reaction temperature to the lowest effective level. Consider alternative, lower-temperature synthetic routes if possible. Monitor reaction progress closely to avoid prolonged heating. |
| Precipitation from solution upon storage | The compound may have limited solubility at lower temperatures. | Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved. If storing solutions, confirm the concentration is below the saturation point at the storage temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are oxidation and photodegradation. The aminobenzyl alcohol moiety is susceptible to oxidation, which can convert the methanol group to an aldehyde and subsequently to a carboxylic acid. The aromatic amine is also prone to oxidation and can be sensitive to light, leading to the formation of colored impurities.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically, we recommend storage at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container to protect it from light and atmospheric oxygen.[2]
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify the parent compound and its degradation products.[2] Such a method should be able to separate the main component from potential impurities like (2-Amino-5-chlorophenyl)benzaldehyde and 2-Amino-5-chlorobenzoic acid.
Q4: Are there any incompatible materials or solvents I should avoid?
A4: Avoid strong oxidizing agents, as they will accelerate the degradation of the compound. When preparing solutions, use high-purity solvents and avoid prolonged exposure to air. For reactions at elevated temperatures, ensure the solvent is stable and does not promote decomposition.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| Thermal | 48 hours | 60°C | 5-10% | (2-Amino-5-chlorophenyl)benzaldehyde |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | < 5% | Minor impurities |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | Room Temp | 10-15% | 2-Amino-5-chlorobenzoic acid, potential polymerization |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | > 20% | (2-Amino-5-chlorophenyl)benzaldehyde, 2-Amino-5-chlorobenzoic acid |
| Photolytic (UV light) | 48 hours | Room Temp | 15-20% | Various colored impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of (2-Amino-5-chlorophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of (2-Amino-5-chlorophenyl)methanol and its derivatives. It is designed to assist researchers in selecting the most appropriate methods for unambiguous structure elucidation by presenting supporting experimental data, detailed protocols, and comparative analyses of alternative compounds.
Executive Summary
The structural confirmation of this compound derivatives is crucial in drug discovery and development due to their prevalence as intermediates in the synthesis of pharmaceuticals, such as benzodiazepines. A multi-technique approach is essential for unambiguous characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these compounds. We provide a detailed analysis of the expected spectral data for this compound and compare it with its bromo- and hydroxy-analogs to highlight the distinguishing features.
Comparative Analysis of Analytical Techniques
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.
Data Presentation
The following tables summarize the key quantitative data obtained from NMR and FTIR spectroscopy for this compound and its comparative analogs.
Table 1: ¹H NMR Spectral Data (Predicted and Reported)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~6.6-7.2 (m) | Aromatic protons |
| ~4.5 (s) | CH₂ protons | |
| ~4.0-5.0 (br s) | NH₂ protons | |
| ~5.0-5.5 (br s) | OH proton | |
| (2-Amino-5-bromophenyl)methanol | Similar to chloro-derivative, with slight shifts | Aromatic, CH₂, NH₂, OH protons |
| (2-Amino-5-hydroxyphenyl)methanol | Aromatic region will show different splitting | Aromatic, CH₂, NH₂, OH protons |
Table 2: ¹³C NMR Spectral Data [1]
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 145.4, 128.9, 128.8, 124.6, 122.9, 116.3 | Aromatic carbons |
| 64.1 | CH₂ carbon | |
| (2-Amino-5-bromophenyl)methanol | Similar to chloro-derivative, with C-Br signal at lower field | Aromatic and CH₂ carbons |
| (2-Amino-5-hydroxyphenyl)methanol | C-OH signal will be significantly shifted downfield | Aromatic and CH₂ carbons |
Table 3: FTIR Spectral Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3400-3200 | N-H and O-H stretching |
| 3100-3000 | Aromatic C-H stretching | |
| 1620-1580 | N-H bending | |
| 1500-1400 | Aromatic C=C stretching | |
| 1050-1000 | C-O stretching | |
| 850-750 | C-Cl stretching | |
| (2-Amino-5-bromophenyl)methanol | Similar to chloro-derivative, C-Br stretch at lower wavenumber | N-H, O-H, C-H, C=C, C-O, C-Br stretching and bending |
| (2-Amino-5-hydroxyphenyl)methanol | Broad O-H stretch, additional phenolic C-O stretch | N-H, O-H, C-H, C=C, C-O stretching and bending |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis of this compound Derivatives
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Analysis of Solid this compound Derivatives
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Protocol for LC-MS/MS Analysis of this compound Derivatives
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
-
LC-MS/MS System:
-
Use a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺.
-
MS2 Fragmentation: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), ammonia (NH₃), and cleavage of the C-C bond adjacent to the hydroxyl group.[2]
-
Mandatory Visualizations
Caption: Workflow for Synthesis and Structural Confirmation.
Caption: Comparison of Information from Analytical Techniques.
Conclusion
The structural confirmation of this compound derivatives requires a synergistic approach utilizing NMR, FTIR, and Mass Spectrometry. While NMR provides the definitive atomistic connectivity, FTIR offers rapid confirmation of key functional groups, and Mass Spectrometry confirms the molecular weight and provides valuable fragmentation data for structural verification. By comparing the spectral data of the target molecule with those of its analogs, researchers can gain a higher level of confidence in their structural assignments. The detailed protocols provided in this guide serve as a starting point for developing robust analytical methods for the characterization of this important class of compounds.
References
A Comparative Guide to the Synthesis of (2-Amino-5-chlorophenyl)methanol for Researchers and Drug Development Professionals
An objective analysis of synthetic pathways, supported by experimental data, to guide the efficient production of the key intermediate, (2-Amino-5-chlorophenyl)methanol.
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable production is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This guide provides a comparative study of two primary synthetic routes to this valuable intermediate, focusing on detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformations.
The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the ketone precursor, 2-amino-5-chlorobenzophenone, followed by its selective reduction to the desired alcohol. This guide will compare two distinct and well-documented methods for the preparation of the ketone intermediate, which is the key differentiating factor in the overall synthesis.
Comparative Analysis of Synthesis Routes
The two routes for the synthesis of this compound are primarily distinguished by their approach to constructing the 2-amino-5-chlorobenzophenone intermediate. Both routes then converge in the final reduction step to yield the target alcohol.
Route 1: Synthesis via Friedel-Crafts Type Reaction
This classical approach involves the reaction of a substituted aniline with a benzonitrile in the presence of a Lewis acid catalyst to form the benzophenone skeleton.
Route 2: Synthesis via Isoxazole Intermediate
This method proceeds through the formation of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate, which is then reductively cleaved to yield the aminobenzophenone.
The final step in both routes is the selective reduction of the carbonyl group of 2-amino-5-chlorobenzophenone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity, which avoids the reduction of other functional groups present in the molecule.
Quantitative Data Summary
The following table provides a summary of the reported quantitative data for each step of the two synthetic routes, allowing for a direct comparison of their efficiency.
| Step | Parameter | Route 1: Friedel-Crafts Type Reaction | Route 2: Isoxazole Intermediate |
| 1. Synthesis of 2-Amino-5-chlorobenzophenone | Starting Materials | p-Chloroaniline, Benzonitrile | p-Chloronitrobenzene, Phenylacetonitrile |
| Key Reagents | Boron trichloride, Aluminum chloride | Sodium hydroxide, Palladium-carbon, Ammonium formate | |
| Reported Yield | ~42% (based on p-chloroaniline) | High (not explicitly quantified in the patent) | |
| Purity | Recrystallized product | High purity after recrystallization | |
| 2. Reduction to this compound | Starting Material | 2-Amino-5-chlorobenzophenone | 2-Amino-5-chlorobenzophenone |
| Key Reagents | Sodium borohydride (NaBH₄), Ethanol | Sodium borohydride (NaBH₄), Ethanol | |
| Reported Yield | High (typically >90% for similar reductions) | High (typically >90% for similar reductions) | |
| Purity | High after workup and crystallization | High after workup and crystallization |
Experimental Protocols
Detailed methodologies for the key steps of each synthetic route are provided below.
Route 1: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts Type Reaction
This protocol is based on established methods for the synthesis of aminobenzophenones.[1]
Materials:
-
p-Chloroaniline
-
Tetrachloroethane
-
Boron trichloride
-
Benzonitrile
-
Aluminum chloride
-
2 N Hydrochloric acid
-
Methylene chloride
-
95% Ethanol
-
2 N Sodium hydroxide
-
Benzene
-
Alumina
Procedure:
-
To a solution of p-chloroaniline in tetrachloroethane, a solution of boron trichloride in tetrachloroethane, benzonitrile, and aluminum chloride are added under ice cooling.
-
The resulting mixture is refluxed for 6 hours.
-
After cooling, the reaction mixture is treated with 2 N hydrochloric acid and heated.
-
The mixture is then extracted with methylene chloride.
-
The organic layer is evaporated, and the residue is treated with 95% ethanol and 2 N sodium hydroxide, followed by refluxing for 1 hour.
-
The mixture is again extracted with methylene chloride.
-
The organic layer is evaporated, and the residue is dissolved in benzene and purified by column chromatography on alumina, eluting with benzene.
-
The product, 2-amino-5-chlorobenzophenone, is obtained after evaporation of the solvent and can be further purified by recrystallization from ether.[1]
Route 2: Synthesis of 2-Amino-5-chlorobenzophenone via Isoxazole Intermediate
This method is adapted from a patented process.[2]
Step 2a: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole Materials:
-
Ethanol (95%)
-
Sodium hydroxide
-
p-Chloronitrobenzene
-
Phenylacetonitrile
Procedure:
-
A mixture of 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile is subjected to ultrasonic oscillation.
-
The resulting product is then heated using microwave irradiation.
-
Water is added to the system, and the precipitated solid is collected by filtration, washed with methanol, and dried to yield 5-chloro-3-phenyl-2,1-benzisoxazole.[2]
Step 2b: Reduction to 2-Amino-5-chlorobenzophenone Materials:
-
Methanol
-
5-chloro-3-phenyl-2,1-benzisoxazole
-
Palladium-carbon catalyst
-
Ammonium formate
Procedure:
-
A mixture of methanol, 5-chloro-3-phenyl-2,1-benzisoxazole, palladium-carbon catalyst, and ammonium formate is heated to reflux.
-
After cooling to room temperature, the mixture is filtered.
-
The filter residue is vacuum-dried to obtain 2-amino-5-chlorobenzophenone.[2]
Reduction of 2-Amino-5-chlorobenzophenone to this compound
This is a general procedure for the reduction of ketones to alcohols using sodium borohydride.[3][4][5]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Ethanol (95%)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone in 95% ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization.
Synthesis Pathways Visualization
The following diagrams illustrate the logical flow of the two compared synthetic routes for this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound. The choice between the Friedel-Crafts type reaction and the isoxazole intermediate route for the preparation of the key precursor, 2-amino-5-chlorobenzophenone, will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities regarding specific reaction conditions (e.g., handling of boron trichloride versus microwave-assisted synthesis). The final reduction step with sodium borohydride is a robust and high-yielding transformation applicable to the product of either precursor synthesis route. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs.
References
A Comparative Guide to the Synthesis of 2-Amino-5-chlorobenzophenone: (2-Amino-5-chlorophenyl)methanol and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 2-amino-5-chlorobenzophenone, a key intermediate in the pharmaceutical industry, particularly for the synthesis of benzodiazepines. We will evaluate the performance of (2-Amino-5-chlorophenyl)methanol as a precursor against two common alternatives: the Friedel-Crafts acylation of p-chloroaniline and the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole. The comparison is based on experimental data for reaction yield, purity, and process conditions.
Performance Comparison of Benzophenone Precursors
The synthesis of 2-amino-5-chlorobenzophenone can be approached from various starting materials, each with its own set of advantages and disadvantages. The following table summarizes the quantitative data for the different synthetic routes.
| Precursor | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| This compound | Oxidation | Manganese Dioxide (MnO₂) | 12-24 hours | Room Temperature | ~85-95 (estimated) | >98 (typical) | [1],[2] |
| p-Chloroaniline | Friedel-Crafts Acylation | Benzoyl Chloride, Boron Trichloride, Aluminum Chloride | 6 hours (reflux) | 70-80 | ~39 | Not specified | |
| 5-Chloro-3-phenyl-2,1-benzisoxazole | Reduction | Iron powder, Sulfuric Acid | 1.5 hours (reflux) | Reflux | 95.1 | Not specified | |
| 5-Chloro-3-phenyl-2,1-benzisoxazole | Catalytic Hydrogenation | Palladium on Carbon, Ammonium Formate | 2 hours (reflux) | 50-60 | High (not specified) | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Oxidation of this compound
This protocol describes a general method for the oxidation of a 2-aminobenzhydrol to a 2-aminobenzophenone using activated manganese dioxide. This method is widely used for the oxidation of benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite or other filtration aid
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add activated manganese dioxide (5-10 equivalents) to the solution.
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-amino-5-chlorobenzophenone.
-
Purify the product by recrystallization or column chromatography.
Friedel-Crafts Acylation of p-Chloroaniline
This method synthesizes 2-amino-5-chlorobenzophenone from p-chloroaniline and benzoyl chloride.
Materials:
-
p-Chloroaniline
-
Tetrachloroethane
-
Boron trichloride
-
Benzonitrile
-
Aluminum chloride
-
2 N Hydrochloric acid
-
95% Ethanol
-
2 N Sodium hydroxide
Procedure:
-
To a solution of p-chloroaniline (1 equivalent) in tetrachloroethane, add a solution of boron trichloride (1 equivalent) in tetrachloroethane, benzonitrile (1.5 equivalents), and aluminum chloride (1.1 equivalents) under ice cooling.
-
Reflux the resulting mixture for 6 hours.
-
After cooling, add 2 N hydrochloric acid and heat at 70-80°C for 20 minutes.
-
Extract the product with methylene chloride.
-
Evaporate the organic layer and add 95% ethanol and 2 N sodium hydroxide to the residue.
-
Reflux for 1 hour to hydrolyze any remaining benzonitrile.
-
Extract the product with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.
-
Purify by column chromatography on alumina, eluting with benzene, to afford 2-amino-5-chlorobenzophenone.
Reduction of 5-Chloro-3-phenyl-2,1-benzisoxazole
This protocol outlines the synthesis of 2-amino-5-chlorobenzophenone via the reduction of a benzisoxazole intermediate.
Materials:
-
5-Chloro-3-phenyl-2,1-benzisoxazole
-
Ethanol
-
Iron powder
-
6 mol/L Sulfuric acid
-
Sodium hydroxide solution
-
Activated carbon
Procedure:
-
In a three-necked flask, add 5-chloro-3-phenyl-2,1-benzisoxazole (1 equivalent) and ethanol.
-
Add iron powder (approx. 4.8g per 10g of starting material) and reflux for 30 minutes.
-
Slowly add 6 mol/L sulfuric acid dropwise and continue to reflux for 1 hour.
-
After the reaction is complete, adjust the pH to 8 with NaOH solution and cool to 50°C.
-
Add activated carbon and reflux for 30 minutes.
-
Filter the hot solution into a crystallization flask, cool to crystallize, wash with ethanol, and dry to obtain 2-amino-5-chlorobenzophenone.
Visualizing Synthesis and Biological Application
Synthetic Workflow Comparison
The following diagram illustrates the different synthetic pathways to 2-amino-5-chlorobenzophenone.
Caption: Synthetic routes to 2-amino-5-chlorobenzophenone.
Application in Drug Discovery: p38α MAP Kinase Inhibition
Benzophenone derivatives have been investigated as inhibitors of various enzymes, including p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by a benzophenone-based inhibitor.
Caption: p38 MAPK signaling pathway and inhibition.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of (2-Amino-5-chlorophenyl)methanol, a key chemical intermediate. The objective is to present a framework for the cross-validation of analytical methods, ensuring data integrity, reliability, and consistency across different analytical techniques. The selection of a robust and appropriate analytical method is critical for quality control, stability studies, and regulatory submissions in the pharmaceutical industry.
Cross-validation of analytical methods is the process of confirming that two or more distinct methods yield equivalent and reliable results for the same analyte.[1] This is a fundamental step in analytical science, particularly within the pharmaceutical sector, as it ensures the consistency and robustness of data across various laboratories, instruments, and analytical principles.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a foundational framework for validating analytical procedures, which is essential for any cross-validation effort.[1] Key performance criteria evaluated during cross-validation include accuracy, precision, linearity, range, specificity, and detection and quantitation limits.[2]
Comparative Analysis of Analytical Methods
The two methods compared in this guide are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the required throughput.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation based on polarity, highly selective detection by mass transitions.[1] |
| Linearity (r²) | > 0.999 | > 0.9995 |
| Range | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL |
| Accuracy (%) | 98.0 - 102.0 | 99.0 - 101.5 |
| Precision (%RSD) | < 2.0 | < 1.5 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 ng/mL |
| Specificity | Good; may be susceptible to interferences from compounds with similar chromophores. | Excellent; high specificity due to mass-based detection. |
| Robustness | Good | Very Good |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for similar aromatic amine compounds and should be validated in the user's laboratory.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely utilized technique for analyzing non-volatile and thermally labile compounds, making it highly suitable for this compound.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 v/v acetonitrile:water) to achieve a final concentration of approximately 10 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 240 nm
3. Validation Parameters:
-
Linearity: Prepare calibration standards at five concentrations ranging from 0.1 to 100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (low, medium, and high).
-
Precision: Analyze six replicate preparations of a homogenous sample to determine repeatability (intra-day precision). Assess intermediate precision by analyzing the same sample on different days with different analysts and equipment.
Experimental workflow for HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex matrices.[3]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of the sample matrix (e.g., plasma), add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).[4]
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.[4]
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with deionized water, followed by a low-percentage organic solvent wash.
-
Elute the analyte with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.
3. Validation Parameters:
-
Linearity: Prepare calibration standards over the desired concentration range (e.g., 0.05 to 500 ng/mL).
-
Accuracy and Precision: Assessed at low, medium, and high-quality control (QC) levels, as well as at the Lower Limit of Quantitation (LLOQ).
-
Matrix Effect and Recovery: Evaluate the impact of the sample matrix on ionization efficiency and the efficiency of the extraction process.[4]
Experimental workflow for LC-MS/MS analysis.
Cross-Validation Workflow
The cross-validation process ensures that the data generated by different methods are comparable.[5] This involves analyzing the same set of samples, including quality control samples, using both analytical methods.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of (2-Amino-5-chlorophenyl)methanol: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of (2-Amino-5-chlorophenyl)methanol, a key chemical intermediate, is crucial for process optimization, quality control, and safety assessment. The use of an internal standard in analytical methods is a widely accepted practice to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This guide provides an objective comparison of various analytical techniques for the quantitative analysis of this compound, supported by experimental data and detailed protocols.
Comparison of Quantitative Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
The following table summarizes the performance of these methods. The data for LC-MS/MS is based on a validated method for a structurally similar compound, (-)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), which provides a strong indication of the expected performance for this compound.[1] Performance characteristics for HPLC-UV and GC-MS are based on typical values reported for the analysis of similar aromatic and halogenated compounds.[2][3]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.998 | > 0.999[1] | > 0.995 |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105%[1] | 90 - 110% |
| Precision (%RSD) | < 2% | < 5%[1] | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.07 ppm (ng/mL)[1] | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.2 ppm (ng/mL)[1] | 5 - 50 ng/mL |
| Internal Standard | Structurally similar compound | Stable isotope-labeled analog | Stable isotope-labeled analog or structurally similar compound |
| Specificity | Moderate to Good | Excellent | Good to Excellent |
| Throughput | High | High | Moderate |
Experimental Protocols
A detailed experimental protocol for a highly sensitive and specific LC-MS/MS method is provided below. This protocol is adapted from a validated method for a closely related compound and serves as a representative example.[1]
LC-MS/MS Method for the Quantification of this compound
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample in the diluent to achieve a concentration within the calibration range. Add a fixed amount of the internal standard working solution to all standards and samples.
2. Chromatographic Conditions:
-
Instrument: Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.0 µm) is suitable.[1]
-
Mobile Phase: An isocratic mobile phase of 5.0 mM ammonium acetate in methanol (e.g., 65%) and water (e.g., 35%) can be effective.[1]
-
Flow Rate: A flow rate of 0.8 mL/min is a good starting point.[1]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 45 °C.[1]
-
Injection Volume: Inject a small volume, such as 10 µL.[1]
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.[1]
-
Ion Spray Voltage: Set the voltage to approximately 5500 V.[1]
-
Source Temperature: A source temperature of around 500-550 °C is common.
-
Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For the similar compound AMCOL, the transition m/z 290.2/272.1 was used.[1]
-
Gas Settings: Optimize nebulizer, curtain, and collision gas pressures for maximum signal intensity.[1]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in method selection, the following diagrams are provided.
References
Catalyst Efficacy in the Synthesis of (2-Amino-5-chlorophenyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-Amino-5-chlorophenyl)methanol is a critical step in the preparation of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst for the reduction of the precursor, 2-amino-5-chlorobenzaldehyde. This guide provides a comparative analysis of different catalytic systems and reducing agents for this key transformation, supported by available experimental data to facilitate catalyst selection and process optimization.
Comparison of Catalytic and Chemical Reduction Methods
The reduction of the aldehyde functional group in 2-amino-5-chlorobenzaldehyde to a primary alcohol can be achieved through two main routes: catalytic hydrogenation and chemical reduction using hydride reagents. The choice between these methods depends on factors such as desired yield, selectivity, reaction conditions, and cost.
Below is a summary of the performance of various catalysts and reagents based on literature data.
| Catalyst/Reagent | Precursor | Product | Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | |||||
| Palladium on Carbon (Pd/C) | 5-Chloro-2-nitrobenzaldehyde | 2-Amino-5-chlorobenzaldehyde | >95% (crude) | 2-3 hours (with ultrasound) | Advantages: High yield, reusable catalyst. Disadvantages: Potential for dehalogenation, requires hydrogen gas and pressure equipment.[1] |
| Sulfided Platinum | 5-Chloro-2-nitrobenzaldehyde | 2-Amino-5-chlorobenzaldehyde | - | - | Advantages: Often used to avoid dehalogenation of aromatic chlorides.[1] Disadvantages: Specific quantitative data for this reaction is not readily available. |
| Chemical Reduction | |||||
| Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | Primary and Secondary Alcohols | - | - | Advantages: Mild and selective reducing agent for aldehydes and ketones, generally does not reduce esters or amides.[2][3][4] Disadvantages: Specific yield and reaction time for 2-amino-5-chlorobenzaldehyde reduction are not well-documented in comparative studies. |
| Lithium Aluminium Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | - | - | Advantages: Very powerful reducing agent.[2][4][5] Disadvantages: Highly reactive and not chemoselective, reacts violently with water and protic solvents, making it less suitable for substrates with sensitive functional groups.[2][4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and optimizing synthetic procedures. The following are representative methodologies for the synthesis of the precursor, 2-amino-5-chlorobenzaldehyde, and the general principles for the subsequent reduction to this compound.
Protocol 1: Catalytic Hydrogenation of 5-Chloro-2-nitrobenzaldehyde to 2-Amino-5-chlorobenzaldehyde
This protocol focuses on the synthesis of the immediate precursor to the target molecule.
Materials:
-
5-Chloro-2-nitrobenzaldehyde
-
Palladium on Carbon (Pd/C) catalyst (e.g., 5% or 10% loading)
-
Ethanol (95%)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
A pressure reactor is charged with 5-Chloro-2-nitrobenzaldehyde and the Pd/C catalyst in a suitable solvent, typically 95% ethanol.[1]
-
The reactor is sealed and purged several times with an inert gas to remove oxygen.
-
Hydrogen gas is introduced into the reactor to a specified pressure (e.g., 0.2–0.5 MPa).[1]
-
The reaction mixture is heated to a temperature between 90–120°C and stirred vigorously.[1]
-
The progress of the reaction is monitored by techniques such as TLC or HPLC. The application of ultrasound (e.g., 100W at 40 Hz) has been reported to reduce the reaction time to 2-3 hours.[1]
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released and replaced with an inert gas.
-
The reaction mixture is filtered through a pad of filter aid to remove the catalyst.
-
The filtrate containing the product, 2-amino-5-chlorobenzaldehyde, is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: General Procedure for the Reduction of 2-Amino-5-chlorobenzaldehyde to this compound using Sodium Borohydride
This is a general protocol for the reduction of an aromatic aldehyde to an alcohol.
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Acidic solution for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
2-Amino-5-chlorobenzaldehyde is dissolved in a suitable solvent such as methanol or ethanol in a reaction flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution to decompose the excess NaBH₄.
-
The product is extracted into an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathway and Evaluation Logic
To better understand the experimental process and the criteria for catalyst comparison, the following diagrams are provided.
Caption: General workflow for the two-step synthesis of this compound.
Caption: Logical relationship for evaluating catalyst efficacy in chemical reactions.
References
- 1. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
spectroscopic comparison between (2-Amino-5-chlorophenyl)methanol isomers
A Spectroscopic Comparison of (2-Amino-5-chlorophenyl)methanol Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of this compound and its key positional isomers. It is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these compounds. The guide outlines predicted spectroscopic data based on established principles and provides standardized experimental protocols for data acquisition.
Introduction
This compound and its isomers are important building blocks in medicinal chemistry and materials science. Accurate structural elucidation is crucial for understanding their reactivity and biological activity. This guide focuses on the spectroscopic differences between the parent compound and three of its positional isomers, arising from the rearrangement of the amino and chloro substituents on the phenyl ring. The isomers covered are:
-
This compound (Parent Compound)
-
(2-Amino-3-chlorophenyl)methanol (Isomer 1)
-
(3-Amino-4-chlorophenyl)methanol (Isomer 2)
-
(4-Amino-3-chlorophenyl)methanol (Isomer 3)
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer, allowing for their unambiguous identification.
Comparative Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound and its selected isomers. These predictions are based on the analysis of substituent effects on the benzene ring.
| Spectroscopic Data | This compound (Parent) | (2-Amino-3-chlorophenyl)methanol (Isomer 1) | (3-Amino-4-chlorophenyl)methanol (Isomer 2) | (4-Amino-3-chlorophenyl)methanol (Isomer 3) |
| ¹H NMR (ppm) | ||||
| Ar-H | ~6.7-7.2 (3H, m) | ~6.8-7.3 (3H, m) | ~6.6-7.1 (3H, m) | ~6.7-7.2 (3H, m) |
| -CH₂OH | ~4.5 (2H, s) | ~4.6 (2H, s) | ~4.4 (2H, s) | ~4.5 (2H, s) |
| -NH₂ | ~4.0-5.0 (2H, br s) | ~4.2-5.2 (2H, br s) | ~3.5-4.5 (2H, br s) | ~3.8-4.8 (2H, br s) |
| -OH | ~1.5-2.5 (1H, br s) | ~1.6-2.6 (1H, br s) | ~1.4-2.4 (1H, br s) | ~1.5-2.5 (1H, br s) |
| ¹³C NMR (ppm) | ||||
| Ar-C (Substituted) | ~118 (C-Cl), ~128 (C-CH₂OH), ~145 (C-NH₂) | ~115 (C-Cl), ~130 (C-CH₂OH), ~146 (C-NH₂) | ~120 (C-Cl), ~135 (C-CH₂OH), ~148 (C-NH₂) | ~117 (C-Cl), ~132 (C-CH₂OH), ~147 (C-NH₂) |
| Ar-CH | ~115-130 | ~116-132 | ~114-130 | ~115-131 |
| -CH₂OH | ~64 | ~63 | ~65 | ~64 |
| IR (cm⁻¹) | ||||
| O-H Stretch (Alcohol) | 3200-3400 (broad) | 3200-3400 (broad) | 3200-3400 (broad) | 3200-3400 (broad) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 3300-3500 (two bands) | 3300-3500 (two bands) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | 2850-2960 | 2850-2960 |
| C=C Stretch (Aromatic) | 1500-1600 | 1500-1600 | 1500-1600 | 1500-1600 |
| C-O Stretch | 1000-1260 | 1000-1260 | 1000-1260 | 1000-1260 |
| C-N Stretch | 1250-1350 | 1250-1350 | 1250-1350 | 1250-1350 |
| C-Cl Stretch | 600-800 | 600-800 | 600-800 | 600-800 |
| Mass Spec. (m/z) | ||||
| Molecular Ion [M]⁺ | 157/159 | 157/159 | 157/159 | 157/159 |
| [M-H₂O]⁺ | 139/141 | 139/141 | 139/141 | 139/141 |
| [M-CH₂OH]⁺ | 126/128 | 126/128 | 126/128 | 126/128 |
Experimental Protocols
Standardized protocols are essential for obtaining reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei for structural elucidation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) and press the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record a background spectrum to subtract atmospheric and instrumental interferences. Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=C, C-O, C-Cl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural identification.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Data Acquisition: Introduce the sample into the ion source (e.g., electron ionization - EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of functional groups and structural fragments. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks.
Visualizations
Experimental Workflow for Isomer Identification
The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown (Amino-chlorophenyl)methanol isomer.
Caption: Workflow for Spectroscopic Isomer Identification.
Relationship Between Spectroscopic Data and Molecular Structure
This diagram illustrates how different spectroscopic techniques provide complementary information to determine the overall structure of a molecule.
Caption: Spectroscopic Techniques and Structural Information.
Safety Operating Guide
Proper Disposal of (2-Amino-5-chlorophenyl)methanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Amino-5-chlorophenyl)methanol, ensuring the protection of personnel and the environment.
Hazard and Safety Data
Understanding the hazard profile of this compound is the first step in its safe management. This compound is a halogenated aromatic amine and should be handled with care.
| Hazard Classification | Description | GHS Precautionary Statements |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Experimental Protocol for Disposal
The following protocol details the step-by-step procedure for the safe disposal of this compound. This process is designed to minimize exposure and ensure that the waste is handled in an environmentally responsible manner.
Personal Protective Equipment (PPE) and Safety Precautions
-
PPE: Always wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (such as nitrile rubber), and chemical safety goggles.[1][2]
-
Ventilation: Handle the chemical waste in a well-ventilated area, preferably inside a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
Waste Identification and Segregation
-
This compound is a chlorinated organic compound .
-
It is critical to segregate this waste stream. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3][4] Mixing waste streams can create dangerous reactions and significantly increase disposal costs.
-
Use a designated, properly labeled waste container specifically for halogenated organic waste .[4][5]
Waste Collection and Containerization
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[5][6] The container must be in good condition, free of cracks or damage.
-
Solid Waste: Collect solid this compound waste in a dedicated container for halogenated organic solids.[6]
-
Liquid Waste (Solutions): If the compound is in a solution, transfer it to a designated container for halogenated organic liquids. Under no circumstances should this be poured down the drain .[1][7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste ," the specific chemical name "This compound ," and the hazard characteristics (e.g., "Irritant").[4] If other halogenated wastes are added, their names and approximate concentrations should also be listed.
Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4]
-
The SAA must have secondary containment to capture any potential leaks or spills.
Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][2][7]
-
Disposal Method: The typical disposal method for this type of waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the resulting combustion products.[5][8]
-
Scheduling Pickup: Do not accumulate large quantities of waste. Contact your EHS office to schedule a waste pickup in a timely manner.[6]
Disposal of Empty Containers
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of as halogenated organic liquid waste.[4]
-
After proper rinsing, deface the original label, and the container can typically be disposed of as non-hazardous laboratory glass or plastic waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Amino-5-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (2-Amino-5-chlorophenyl)methanol (CAS No: 37585-25-4). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] One safety data sheet indicates that it may also cause genetic defects.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[2] |
| Skin Protection | Wear a lab coat or a chemical-resistant protective suit. | General Laboratory Practice |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., Nitrile rubber). | General Laboratory Practice[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated. | NIOSH/MSHA/EN 149[1] |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound from its arrival at the facility to its final disposal.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify that the container is correctly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2]
-
-
Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, particularly when working with its solid form to prevent dust inhalation.
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Avoid the formation of dust during handling.[2]
-
-
In Case of a Spill:
Emergency First-Aid Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Collection:
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.[1]
-
-
Containerization:
-
Use a chemically resistant and sealable container for waste collection.
-
Keep the waste container closed except when adding waste.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed environmental disposal service.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
